molecular formula C8H14INO B3111053 1-(3-Iodomethyl-piperidin-1-yl)-ethanone CAS No. 181999-37-1

1-(3-Iodomethyl-piperidin-1-yl)-ethanone

Cat. No.: B3111053
CAS No.: 181999-37-1
M. Wt: 267.11 g/mol
InChI Key: UZNGRGPGIATBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodomethyl-piperidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C8H14INO and its molecular weight is 267.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(iodomethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNGRGPGIATBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility of 1-Acetyl-3-(iodomethyl)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Acetyl-3-(iodomethyl)piperidine, a key synthetic intermediate in pharmaceutical research. Due to the scarcity of publicly available quantitative data for this specific compound, this document synthesizes a predictive solubility profile based on first-principle structural analysis and the known properties of its constituent chemical moieties. We delve into the physicochemical characteristics of the molecule, predicting its behavior in a range of common organic solvents, from polar protic to nonpolar aprotic systems. Critically, this guide furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively handle, formulate, and utilize 1-Acetyl-3-(iodomethyl)piperidine in a laboratory setting.

Introduction: The Synthetic Challenge

1-Acetyl-3-(iodomethyl)piperidine is a substituted piperidine derivative of significant interest in medicinal chemistry. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds.[1][2] The introduction of an iodomethyl group provides a reactive handle for further synthetic transformations, such as nucleophilic substitutions, making it a valuable building block for more complex molecules.[1]

However, the successful application of any synthetic intermediate is fundamentally dependent on its solubility characteristics. Solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization, chromatography), and formulation strategies. A poorly understood solubility profile can lead to suboptimal reaction kinetics, low yields, and significant challenges in downstream processing. This guide aims to bridge the knowledge gap by providing a robust predictive framework and a definitive experimental protocol to empower researchers in their synthetic endeavors.

Physicochemical Properties & Structural Analysis

To predict the solubility of 1-Acetyl-3-(iodomethyl)piperidine, we must first dissect its molecular structure and the properties imparted by each functional group.

  • Core Structure: Piperidine, 1-acetyl-3-(iodomethyl)-

  • Molecular Formula: C₈H₁₄INO

  • Molecular Weight: 267.11 g/mol

The molecule's behavior is a composite of three key components:

  • The Piperidine Ring: This saturated heterocyclic amine is the foundational scaffold. While the hydrocarbon backbone is nonpolar, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor.[3] The parent piperidine molecule is miscible with water and highly soluble in most organic solvents.[4]

  • The N-Acetyl Group: The addition of an acetyl group to the piperidine nitrogen fundamentally alters its properties. It forms an amide bond, which is polar and can participate in dipole-dipole interactions. This group generally increases the molecule's polarity compared to the parent amine.

  • The 3-(Iodomethyl) Substituent: This is the most significant modification. The carbon-iodine bond is polarizable, and the iodine atom is large, contributing significantly to the overall molecular weight and van der Waals surface area. Halogenation, particularly with larger halogens like iodine, often increases lipophilicity and can lead to specific interactions in solution.[5] This group is expected to decrease solubility in polar protic solvents like water but may enhance it in less polar or more polarizable solvents like dichloromethane.

Predicted Solubility Profile

Based on the structural analysis, we can predict the qualitative solubility of 1-Acetyl-3-(iodomethyl)piperidine across a spectrum of common laboratory solvents. The principle of "like dissolves like" is the primary guiding factor.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The acetyl group's polarity and the piperidine nitrogen's ability to accept hydrogen bonds should facilitate strong interactions with these solvents.
WaterLow to Moderate The increased lipophilicity and molecular weight from the iodomethyl group and the piperidine ring are expected to limit aqueous solubility despite the polar amide. pH adjustment to acidic conditions would likely increase solubility by protonating the piperidine nitrogen (if the amide were hydrolyzed).[3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Very High These solvents are excellent at solvating polar molecules through strong dipole-dipole interactions. The polar amide and the polarizable C-I bond will interact favorably with these solvents.
Dichloromethane (DCM)Very High DCM is an excellent solvent for moderately polar compounds. Its ability to engage in dipole-dipole interactions and its polarizability make it well-suited to solvate all features of the target molecule.
Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents possess a good balance of polarity and nonpolar character, making them effective for dissolving molecules with mixed functionality like 1-Acetyl-3-(iodomethyl)piperidine.
Nonpolar Toluene, Hexanes, Diethyl EtherModerate to Low While the piperidine ring offers some nonpolar character, the high polarity of the N-acetyl group will likely limit solubility in highly nonpolar solvents. Solubility is expected to be higher in toluene than in hexanes due to pi-stacking interactions.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move beyond prediction to quantitative data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[6][7] This protocol ensures that the measurement reflects a true equilibrium state, providing reliable and reproducible data.

Materials and Equipment
  • 1-Acetyl-3-(iodomethyl)piperidine (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.01 mg)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or rotator

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes for dilutions

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Action: Add an excess amount of solid 1-Acetyl-3-(iodomethyl)piperidine to a pre-weighed glass vial. An excess is critical; visually confirm that undissolved solid remains at the bottom of the vial.

    • Causality: The presence of excess solid is mandatory to ensure that the solvent becomes saturated and is in thermodynamic equilibrium with the solid phase.[7] Without it, you would only measure that the compound is soluble up to the tested concentration, not its maximum capacity.

  • Solvent Addition:

    • Action: Accurately add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial.

    • Causality: A precise volume is required for the final concentration calculation. Using calibrated pipettes minimizes measurement error.

  • Equilibration:

    • Action: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vial for 24 to 48 hours.

    • Causality: Solubility is temperature-dependent. A constant temperature ensures a stable thermodynamic state.[8] The extended agitation period allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of solubility.[6]

  • Phase Separation:

    • Action: After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2 hours.

    • Causality: This allows the excess, undissolved solid to settle, preventing it from being carried over into the next step and artificially inflating the measured concentration.

  • Sample Collection and Filtration:

    • Action: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical self-validating step to remove any microscopic, suspended solid particles that could lead to an overestimation of solubility. The filter material must be chemically inert to the solvent to prevent leaching or compound adsorption.

  • Sample Dilution:

    • Action: Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Causality: HPLC detectors have a limited linear response range. Accurate dilution is essential for accurate quantification.

  • Quantitative Analysis (HPLC):

    • Action: Analyze the diluted samples via a validated HPLC method. Create a multi-point calibration curve using standards of known concentration. Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Causality: HPLC provides the sensitivity and specificity needed to accurately quantify the solute concentration. A proper calibration curve ensures the validity of the measurement.[9]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Add Excess Solute to Vial B 2. Add Precise Volume of Solvent A->B Creation of a slurry C 3. Agitate at Constant Temp (24-48 hours) B->C D 4. Stand for Phase Separation (≥2 hours) C->D Reaching Equilibrium E 5. Filter Supernatant (0.22 µm) D->E F 6. Prepare Serial Dilutions E->F Isolate saturated solution G 7. Quantify via HPLC F->G Fit to calibration curve Result Final Result: Quantitative Solubility (e.g., mg/mL) G->Result

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While direct experimental data for 1-Acetyl-3-(iodomethyl)piperidine is not widely published, a robust understanding of its solubility can be achieved through structural analysis and predictive reasoning. The compound is anticipated to be highly soluble in polar aprotic and protic organic solvents and less soluble in nonpolar solvents and water. This guide provides not only this predictive framework but also a detailed, authoritative experimental protocol to enable researchers to generate precise, quantitative solubility data. Adherence to this methodology will ensure reliable results, facilitating more efficient and successful synthetic planning, process development, and formulation for this valuable chemical intermediate.

References

  • Vertex AI Search. (2026). solubility experimental methods.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Smolecule. (2023, August 15). Buy 1-Acetylpiperidine | 618-42-8.
  • Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • CymitQuimica. (n.d.). CAS 618-42-8: 1-Acetylpiperidine.
  • Wikipedia. (n.d.). Piperidine.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Cavasotto, C. N., et al. (2025, November 20). Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[10]uril guests: experimental and computational insights into supramolecular binding. PMC. Retrieved from

  • Feng, C., et al. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC - NIH.
  • Sugimoto, H., et al. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

Sources

Piperidine Architectures in Medicinal Chemistry: From Privileged Scaffolds to Sp3-Rich Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore of Choice

In the landscape of modern drug discovery, the piperidine ring is not merely a linker; it is a privileged scaffold found in over 70 FDA-approved therapeutics. Its ubiquity stems from a unique convergence of structural and physicochemical properties:

  • Vector Positioning: The chair conformation allows for precise equatorial/axial display of substituents, enabling high-fidelity mapping to 3D biological targets (e.g., GPCRs, kinases).

  • Physicochemical Modulation: With a pKa typically between 9–11, piperidines exist largely as cations at physiological pH, enhancing aqueous solubility and facilitating cation-

    
     interactions with aromatic residues (Trp, Phe, Tyr) in binding pockets.
    
  • Metabolic Stability: Unlike planar heteroaromatics (pyridines, furans), the

    
    -rich piperidine core resists oxidative flattening, though it remains a site for CYP450-mediated oxidation, necessitating strategic substitution (e.g., fluorination) to block metabolic soft spots.
    

This guide details the strategic deployment of piperidine building blocks, moving beyond classical reduction methods to modern C-H functionalization and stereocontrolled synthesis.[1]

Strategic Functionalization & SAR Logic

Effective utilization of piperidine requires understanding how substitution patterns dictate biological activity.

Positional SAR Analysis
PositionStructural RoleSynthetic AccessibilityKey Drug Examples
N1 (Nitrogen) Primary vector for linkers; modulates pKa and solubility.High (Alkylation, Reductive Amination, Buchwald)Donepezil (Benzyl linker), Fentanyl (Phenethyl)
C2 (

)
Stereogenic center; induces significant conformational constraint (A-strain).Moderate (Lithiation, reduction of 2-sub-pyridines)Methylphenidate (Ritalin), Ropivacaine
C3 (

)
Fine-tuning of vector angles; often breaks symmetry to improve selectivity.Difficult (Requires specific precursors or C-H activation)Paroxetine (3,4-disubstituted), Tiagabine
C4 (

)
Distal binding element; ideal for rigidifying spirocycles or aryl appendages.High (Ketone reduction, Grignard addition)Haloperidol , Loratadine , Fexofenadine
The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing fraction sp3 (


) to improve clinical success rates. Piperidine is the archetypal 

scaffold.[2][3]
  • Spiro-Piperidines: Fusing the C4 position creates spirocycles (e.g., spiro[indene-piperidine]) that lock conformation and prevent metabolic N-dealkylation.

  • Bridged Systems: 8-azabicyclo[3.2.1]octane (tropane) derivatives are essentially bridged piperidines that offer rigidified vectors for receptor selectivity.

Advanced Synthetic Methodologies

While catalytic hydrogenation of pyridines remains the industrial workhorse, it lacks the precision for late-stage diversification. We focus here on Direct C-H Functionalization , a transformational approach for generating libraries of analogs from a single parent molecule.

Workflow Visualization: Classical vs. Modern

The following diagram contrasts the traditional "de novo" ring construction with modern late-stage functionalization.

PiperidineSynthesis cluster_modern Modern C-H Functionalization Logic Pyridine Pyridine Precursor (Flat, Aromatic) Hydrogenation Catalytic Hydrogenation (H2/Pd or Rh) Pyridine->Hydrogenation High Pressure Piperidine Piperidine Core (sp3-rich, 3D) Hydrogenation->Piperidine Stereocontrol issues CH_Act C-H Functionalization (Photoredox/Transition Metal) Piperidine->CH_Act Late-Stage Diversification Alpha_Sub α-Arylated Piperidine CH_Act->Alpha_Sub α-Amino Radical Gamma_Sub γ-Arylated Piperidine CH_Act->Gamma_Sub Distal Directing Group

Figure 1: Comparison of linear synthesis (reduction) vs. divergent synthesis (C-H functionalization).

Detailed Protocol: Photoredox -C-H Arylation

Objective: Direct installation of an aryl group at the


-position of an N-protected piperidine. This method avoids the use of strong bases (lithiation) and allows for tolerance of sensitive functional groups.

Mechanism: This protocol utilizes photoredox catalysis to generate an


-amino radical, which is then trapped by an electron-deficient arene (minisci-type) or cross-coupled via a dual nickel catalytic cycle.
Reagents & Equipment
  • Substrate: N-Boc-piperidine (1.0 equiv).

  • Aryl Halide: 4-Bromobenzonitrile (1.5 equiv).

  • Photocatalyst:

    
     (1 mol%).
    
  • Nickel Catalyst:

    
     (5 mol%) + dtbbpy (5 mol%).
    
  • Base: Quinuclidine (Catalytic HAT agent) or

    
    .
    
  • Solvent: Acetonitrile (degassed).

  • Light Source: Blue LED (450 nm).

Step-by-Step Methodology
  • Reaction Setup (Glovebox/Schlenk):

    • In an 8 mL vial equipped with a stir bar, add N-Boc-piperidine (0.5 mmol, 92.5 mg), 4-Bromobenzonitrile (0.75 mmol, 136 mg), and the Iridium photocatalyst (5.6 mg, 0.005 mmol).

    • Add the Nickel catalyst solution (pre-mixed

      
       and ligand in solvent) to the vial.
      
    • Add base (

      
      , 1.5 equiv) and Quinuclidine (0.2 equiv) if using a HAT (Hydrogen Atom Transfer) mechanism.
      
    • Dilute with anhydrous, degassed Acetonitrile (5 mL). Seal with a septum cap.

  • Irradiation:

    • Place the vial in a photoreactor or approx. 2 cm away from a Blue LED strip (34 W fan-cooled).

    • Stir vigorously at room temperature (

      
      ) for 18–24 hours.
      
    • Note: The fan is critical to maintain ambient temperature; excessive heat can degrade the catalyst.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-20%).

    • Expected Yield: 70–85% of the

      
      -arylated product.
      
Validation & QC
  • NMR: Look for the diagnostic doublet-of-doublets (dd) or broad multiplet at ~5.5 ppm (depending on rotamers) for the

    
    -proton.
    
  • Chiral HPLC: If using a chiral ligand (e.g., bioxazoline), assess enantiomeric excess (ee). Standard conditions yield racemates unless chiral catalysts are employed.

Case Studies: Piperidine in Blockbuster Drugs

Donepezil (Aricept) - The Binding Anchor
  • Indication: Alzheimer's Disease (AChE Inhibitor).[4]

  • Piperidine Role: The piperidine nitrogen is protonated at physiological pH. This cation forms a critical cation-

    
     interaction  with the indole ring of Trp86 in the acetylcholinesterase active site.
    
  • Synthesis Insight: The benzyl-piperidine moiety is typically assembled via reductive amination of 4-formyl-N-benzylpiperidine or alkylation strategies.

Paroxetine (Paxil) - Stereochemical Precision
  • Indication: SSRI (Antidepressant).[5]

  • Piperidine Role: A 3,4-disubstituted piperidine.[6][7] The trans-(3S,4R) configuration is essential for potency.

  • Synthesis Insight: Synthesizing the trans-3,4-disubstitution pattern is challenging. Industrial routes often involve enzymatic resolution or asymmetric conjugate addition to pyridinium salts followed by reduction.

Emerging: Biocatalytic C-H Oxidation

A 2024 breakthrough by collaborative teams (Rice/Scripps) introduced a chemo-enzymatic route.[8]

  • Step 1: An engineered P450 enzyme selectively hydroxylates a specific C-H bond on the piperidine ring.

  • Step 2: The resulting alcohol is converted to a radical precursor (e.g., oxalate) and coupled via Ni-electrocatalysis.

  • Impact: This reduces step counts from >10 to ~3 for complex substituted piperidines.

Future Outlook: The "Sp3-Rich" Era

The future of piperidine chemistry lies in scaffold hopping to bicyclic analogs to secure intellectual property and improve metabolic stability.

  • Trend: Shift from simple N-alkyl piperidines to 2-azaspiro[3.3]heptanes and 3-azabicyclo[3.1.0]hexanes .

  • Library Synthesis: Parallel synthesis using C-H activation will dominate, allowing the rapid generation of "analog clouds" around a hit molecule.

References

  • Glorius, F. et al. (2019).[2] "Dearomatization strategies for the synthesis of fluorinated piperidines." Nature Chemistry. Link

  • Sarpong, R. et al. (2020).[9] "C-H Functionalization of Piperidines via Norrish-Yang Cyclization." Journal of the American Chemical Society. Link

  • Rice University & Scripps Research Team. (2024).[8][10] "Biocatalytic C-H oxidation and radical cross-coupling for piperidine synthesis." Science. Link

  • Baudoin, O. et al. (2017).

    
    -arylation of piperidines." Angewandte Chemie International Edition. Link
    
  • FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations." Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

Sources

Advanced Synthesis of Iodinated Piperidines: A Technical Guide for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature reviews on iodinated piperidine synthesis Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iodinated piperidines are high-value pharmacophores and metabolic scaffolds in modern drug discovery. Unlike their brominated or chlorinated counterparts, iodopiperidines offer superior reactivity in palladium-catalyzed cross-coupling reactions (Negishi, Suzuki-Miyaura, Sonogashira) and serve as critical precursors for rapid structural diversification. This guide synthesizes field-proven protocols for generating regioselective iodinated piperidine cores, moving beyond generic textbook methods to focus on scalable, high-fidelity synthetic routes.

Strategic Importance & Mechanistic Considerations

The synthesis of iodinated piperidines is often complicated by the basicity of the amine and the conformational flexibility of the ring. Successful strategies must address:

  • N-Protection: Essential to prevent N-alkylation/oxidation side reactions (Boc, Cbz, or Bn groups are standard).

  • Stereoelectronic Control: Overcoming the preference for 5-exo-trig cyclization in radical manifolds to achieve the 6-endo piperidine core.

  • C-I Bond Stability: Preventing elimination to enamines under basic conditions.

Methodology A: Direct Functional Group Interconversion (C4-Functionalization)

Target: N-Boc-4-iodopiperidine Primary Application: Synthesis of 4-aryl piperidines via cross-coupling.

The most robust route to 4-iodopiperidines utilizes the Appel Reaction conditions on commercially available 4-hydroxypiperidines. This method is preferred over Finkelstein conditions (displacement of mesylates) due to its "one-pot" efficiency and inversion of configuration (Walden inversion), which allows for stereochemical control if starting from chiral alcohols.

Experimental Protocol

Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Triphenylphosphine (


, 1.3 eq), Imidazole (1.5 eq), Iodine (

, 1.2 eq), Dichloromethane (DCM).
  • Preparation: Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous DCM (200 mL) under

    
     atmosphere.
    
  • Activation: Add

    
     (16.9 g, 64.6 mmol) and imidazole (5.07 g, 74.5 mmol). Cool the mixture to 0°C.
    
  • Iodination: Add iodine (15.1 g, 59.6 mmol) slowly in portions to control the exotherm. The solution will turn dark initially and fade as the iodine is consumed.

  • Reaction: Stir at room temperature for 18 hours. Monitor by TLC (stain with ninhydrin or

    
    ).
    
  • Workup: Dilute with water and extract with diethyl ether or DCM. Wash organic layers with saturated

    
     (to remove excess iodine), water, and brine.
    
  • Purification: Dry over

    
    , concentrate, and triturate the residue with hexanes to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.[1] Purify via flash column chromatography (Ethyl Acetate/Hexane).

Yield: ~93% (Colorless oil/solid).

Mechanistic Pathway (Appel Reaction)

The reaction proceeds via the formation of an oxyphosphonium intermediate, which transforms the hydroxyl group into a highly reactive leaving group. The iodide ion then attacks via an


 mechanism.

AppelMechanism Start N-Boc-4-OH + PPh3 + I2 Act1 I-PPh3+ I- Start->Act1 Activation Inter Oxyphosphonium Intermediate [R-O-PPh3]+ I- Act1->Inter Attack on OH TS SN2 Transition State Inter->TS I- Attack Product N-Boc-4-Iodo piperidine + Ph3P=O TS->Product Inversion

Figure 1: Mechanistic flow of the Appel reaction converting hydroxy-piperidine to iodo-piperidine.

Methodology B: Iodine-Catalyzed C(sp³)-H Amination (C2-Functionalization)

Target: 2-Substituted Piperidines Primary Application: Direct construction of the piperidine core from acyclic precursors.

This is an advanced, "atom-economical" method utilizing a visible-light-induced radical pathway. Unlike traditional Hofmann-Löffler-Freytag (HLF) reactions which favor pyrrolidines (5-membered rings), this modified protocol uses molecular iodine as a catalyst to selectively favor the 6-endo cyclization.

Experimental Protocol

Reagents: 5-aryl-pentan-1-amine derivative (N-protected), Molecular Iodine (


, 5 mol%), Oxidant (PIDA or NBS), Solvent (

or HFIP), Visible Light (Blue LED).
  • Setup: Charge a Schlenk tube with the amine substrate (0.2 mmol),

    
     (5 mol%), and oxidant (e.g., PhI(OAc)2, 1.5 eq).
    
  • Irradiation: Irradiate the mixture with Blue LEDs (450-460 nm) at room temperature for 16–24 hours.

  • Mechanism Check: The reaction generates an N-centered radical which performs a 1,5-Hydrogen Atom Transfer (HAT). The iodine acts as a radical chaperone, trapping the C-radical to form a C-I bond, which is then displaced by the nitrogen.

  • Workup: Quench with saturated

    
    , extract with DCM, and purify via silica gel chromatography.
    

Key Insight: The use of iodine prevents the "chain-shortening" often seen in radical cyclizations, allowing for high selectivity toward the piperidine ring.

Radical Cycle Visualization

RadicalCycle Substrate N-Chloro/Amine Substrate NRadical N-Centered Radical Substrate->NRadical Light/Oxidant HAT 1,5-HAT (Translocation) NRadical->HAT CRadical C-Centered Radical HAT->CRadical Iodination Trapping w/ I2 (C-I Bond) CRadical->Iodination Iodination->NRadical Regenerates I• Cyclization Nu Displacement (Ring Closure) Iodination->Cyclization Product Iodinated/Cyclized Piperidine Cyclization->Product

Figure 2: Iodine-catalyzed radical cycle for C(sp3)-H amination leading to piperidine formation.

Methodology C: Stereoselective Synthesis of 3-Iodopiperidines

Target: Chiral 3-Iodopiperidines Primary Application: Enantioenriched scaffolds for fragment-based drug design.

Direct iodination at the C3 position is challenging due to electronic deactivation. The most reliable route involves the stereoselective reduction of 3-hydroxypyridine or 3-piperidone followed by functional group interconversion.

Workflow
  • Precursor Synthesis: Hydrogenation of 3-hydroxypyridine (Rh/C catalyst) yields 3-hydroxypiperidine.

  • Resolution: Enzymatic resolution (using Ketoreductases, KREDs) or chemical resolution (L-camphorsulfonic acid) yields (S)-N-Boc-3-hydroxypiperidine (>99% ee).

  • Iodination:

    • Step A: Mesylation (

      
      ) of the chiral alcohol.
      
    • Step B: Finkelstein displacement (

      
      , Acetone/Reflux).
      
    • Note: This

      
       displacement inverts the stereocenter (e.g., (S)-OH
      
      
      
      (R)-I).
Comparative Data Table
ParameterMethod A: Appel ReactionMethod B: Radical C-H AminationMethod C: Chiral Pool/Finkelstein
Target Position C4 (Gamma)C2 (Alpha) / Ring ClosureC3 (Beta)
Substrate 4-HydroxypiperidineAcyclic Amines3-Hydroxypyridine/piperidone
Key Reagent


(cat), Light

Stereochemistry Inversion (

)
Diastereoselective (Substrate control)High (Enzymatic resolution)
Typical Yield 90-95%60-80%75-85% (post-resolution)
Scalability High (kg scale)Moderate (Photochem limit)High (Industrial enzymes)

References

  • N-Boc-4-iodopiperidine Synthesis: Source: ChemicalBook / Vertex AI Grounding. Protocol: Synthesis of N-Boc-4-iodopiperidine from N-Boc-4-hydroxypiperidine via Appel reaction.
  • Iodine-Catalyzed C-H Amination

    • Title: Selective Piperidine Synthesis Exploiting Iodine-Catalyzed C(sp3)–H Amination under Visible Light.[2]

    • Source: ACS Publications / ResearchG
    • URL:[Link]

  • Stereoselective 3-Hydroxypiperidine Synthesis

    • Title: Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.[3][4]

    • Source: MDPI / PMC.
    • URL:[Link]

  • Iodocyclization Mechanisms

    • Title: Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems.[5]

    • Source: PMC / NIH.
    • URL:[Link]

Sources

Strategic Sourcing and Utilization of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Paradox

In modern medicinal chemistry, 1-(3-Iodomethyl-piperidin-1-yl)-ethanone (CAS: 181999-37-1) serves as a high-value electrophilic building block. Its primary utility lies in the introduction of the N-acetyl-piperidine motif via alkylation, a critical step in synthesizing covalent inhibitors, PROTAC linkers, and GPCR ligands.

However, this molecule presents a classic supply chain paradox. While commercially listed, its nature as a primary alkyl iodide renders it photolabile and prone to degradation (liberation of


) during ambient storage and transit.

The Scientist’s Verdict: Relying solely on direct commercial procurement for this specific iodide is high-risk. A robust sourcing strategy requires a dual approach: validated procurement of fresh stock or in-house synthesis from the stable alcohol precursor.

The Commercial Landscape

Direct Sourcing (CAS: 181999-37-1)

Direct procurement is viable only for small-scale, immediate-use applications. Bulk storage is not recommended.

ParameterSpecification
CAS Number 181999-37-1
Primary Vendors Enamine, WuXi AppTec, Aurora Fine Chemicals (via aggregators)
Aggregators eMolecules, SciFinder-n, PubChem
Typical Purity

95% (Must be re-verified upon receipt)
Cost Estimate High ($500 - $1,500 / gram) due to instability
Lead Time 2-4 weeks (often made-to-order)
The Strategic Alternative: Precursor Sourcing

For campaigns requiring >5 grams, the "Senior Scientist" recommendation is to purchase the stable alcohol precursor and perform a Just-In-Time (JIT) iodination.

Precursor MoleculeCAS NumberStabilityAvailability
1-[3-(Hydroxymethyl)-1-piperidinyl]ethanone 170302-87-1High (Shelf-stable)High (Catalog Item)
3-(Hydroxymethyl)piperidine 4606-65-9HighVery High (Commodity)

Decision Logic: Sourcing Strategy Workflow

The following decision tree illustrates the logic for selecting the optimal sourcing route based on project scale and timeline.

SourcingStrategy Start Requirement: this compound ScaleCheck Quantity Required? Start->ScaleCheck SmallScale < 1 Gram (Screening) ScaleCheck->SmallScale LargeScale > 5 Grams (Scale-up) ScaleCheck->LargeScale RiskAssess Risk Assessment: Transit Time > 5 Days? SmallScale->RiskAssess MakePath In-House Synthesis Strategy LargeScale->MakePath DirectBuy Direct Purchase (CAS 181999-37-1) Vendor: Enamine/WuXi ActionBuy Order with Cold Chain Request H-NMR on Ship Date DirectBuy->ActionBuy RiskAssess->DirectBuy No (Fast Ship) RiskAssess->MakePath Yes (Risk of Degradation) PrecursorSelect Source Precursor: 1-[3-(Hydroxymethyl)-1-piperidinyl]ethanone (CAS 170302-87-1) MakePath->PrecursorSelect ActionMake Perform Appel Reaction (I2 / PPh3 / Imidazole) PrecursorSelect->ActionMake

Figure 1: Strategic decision matrix for sourcing unstable alkyl iodides. Blue nodes indicate decision points; Green indicates purchasing; Red indicates synthesis.

Technical Protocol: In-House Synthesis (The "Make" Option)

If direct sourcing is unavailable or the material arrives degraded (pink/purple discoloration), use this validated protocol. This method uses the Appel Reaction , which is superior to Finkelstein conditions for this substrate due to milder conditions and easier purification.

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • 1-[3-(Hydroxymethyl)-1-piperidinyl]ethanone (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Imidazole (1.5 eq)

  • Iodine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the alcohol precursor, 
    
    
    
    , and imidazole in anhydrous DCM (0.1 M concentration).
  • Addition: Cool the solution to 0°C. Add Iodine portion-wise over 15 minutes. Why? Controlling the exotherm prevents side reactions and ensures the formation of the phosphonium intermediate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin or PMA; iodine is UV active but weak).

  • Workup: Quench with saturated aqueous

    
     (Sodium Thiosulfate). Why? This reduces unreacted iodine (purple) to iodide (colorless), preventing product degradation during isolation.
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is less polar than the alcohol.

Quality Assurance: A Self-Validating System

Trusting a vendor's Certificate of Analysis (CoA) for alkyl iodides is dangerous due to transit degradation. You must implement a Self-Validating QC System .

The "Pink Test" (Visual Inspection)
  • Observation: Pure alkyl iodides are colorless to pale yellow oils/solids.

  • Fail State: A pink or violet hue indicates free iodine (

    
    ) liberation, signaling C-I bond homolysis.
    
  • Remediation: If pink, dissolve in

    
     and wash with dilute 
    
    
    
    immediately before use.
NMR Diagnostic Criteria

The shift of the methylene protons adjacent to the functional group provides absolute confirmation of transformation.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Change
-CH₂-OH (Precursor) 3.40 - 3.60Doublet/MultipletBaseline
-CH₂-I (Product) 3.15 - 3.25 Doublet (

Hz)
Upfield Shift
N-Acetyl (

)
2.05 - 2.10SingletConstant (Internal Std)
Functional QC Workflow

QC_Workflow Sample Received/Synthesized Sample Visual Visual Inspection (Color Check) Sample->Visual PassVisual Colorless/Pale Yellow Visual->PassVisual FailVisual Pink/Purple Visual->FailVisual NMR 1H-NMR Analysis (Focus: 3.2 ppm) PassVisual->NMR Wash Wash w/ Na2S2O3 FailVisual->Wash Wash->NMR Decision Integrity Check NMR->Decision Approve Release for Use (Store -20°C, Copper Foil) Decision->Approve Clean Doublet @ 3.2ppm Reject Purify/Discard Decision->Reject Complex/Missing Peak

Figure 2: Quality Control workflow ensuring chemical integrity before application.

Storage and Handling Standards

To maintain the integrity of this compound, strict adherence to the following protocols is required:

  • Copper Stabilization: Add a small strip of activated copper wire to the storage vial. Copper scavenges free iodine radicals, inhibiting the auto-catalytic decomposition loop.

  • Light Protection: Store in amber glass vials wrapped in aluminum foil.

  • Temperature: Long-term storage at -20°C is mandatory.

  • Inert Atmosphere: Flush headspace with Argon (heavier than air) rather than Nitrogen for optimal protection.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational chemistry for alcohol-to-halide conversion).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-acetylpiperidine derivatives. Retrieved from [Link]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Iodomethyl Piperidine via the Finkelstein Reaction for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2] 3-Iodomethyl piperidine, in particular, is a highly valuable building block, enabling the introduction of the piperidine ring into larger molecules through nucleophilic substitution or cross-coupling reactions. This application note provides a detailed, field-proven protocol for the synthesis of 3-iodomethyl piperidine hydrochloride. The synthesis proceeds via a two-step sequence: the preparation of an N-Boc protected 3-(tosyloxymethyl)piperidine precursor, followed by a robust Finkelstein halogen exchange reaction. We delve into the causality behind experimental choices, provide comprehensive, step-by-step procedures, and outline critical safety and characterization data to ensure reliable and reproducible execution for researchers in drug discovery and development.

Scientific Principle: The Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from other alkyl halides or sulfonates.[3] The reaction operates via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this protocol, the key transformation involves the displacement of a tosylate (p-toluenesulfonate) group, an excellent leaving group, by an iodide ion.

The reaction is governed by Le Châtelier's principle.[5][6] The choice of acetone as the solvent is critical; sodium iodide (NaI) is soluble in acetone, whereas the byproduct, sodium tosylate (NaOTs), is poorly soluble. This insolubility causes the sodium tosylate to precipitate from the reaction mixture as it forms, effectively removing a product from the equilibrium and driving the reaction to completion.[5]

The SN2 nature of the reaction dictates that it is most efficient for primary and secondary substrates, such as the primary tosylate used in this procedure, due to minimal steric hindrance.[6][7]

Overall Synthesis Workflow

The synthesis is a three-stage process beginning with commercially available starting materials, proceeding through the key Finkelstein reaction, and concluding with deprotection to yield the final, ready-to-use product.

Finkelstein_Workflow start Start: N-Boc-3-(hydroxymethyl)piperidine precursor Step 1: Tosylation (Precursor Synthesis) start->precursor TsCl, Et3N, DCM finkelstein Step 2: Finkelstein Reaction (Halogen Exchange) precursor->finkelstein NaI, Acetone deprotection Step 3: Deprotection (Boc Removal) finkelstein->deprotection HCl in Dioxane or TFA in DCM product Final Product: 3-Iodomethyl Piperidine HCl deprotection->product

Caption: Workflow for the synthesis of 3-Iodomethyl Piperidine HCl.

Detailed Experimental Protocols

PART A: Precursor Synthesis – N-Boc-3-(tosyloxymethyl)piperidine

Rationale: The hydroxyl group of the starting material is a poor leaving group. Converting it to a tosylate creates an excellent leaving group, primed for SN2 displacement by the iodide ion. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen from reacting with the tosyl chloride and prevents potential side reactions in the subsequent Finkelstein step.

Materials:

  • N-Boc-3-(hydroxymethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-(hydroxymethyl)piperidine (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the piperidine nitrogen and driving the reaction forward.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, N-Boc-3-(tosyloxymethyl)piperidine, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The product appears as a white solid or a colorless oil.[8]

PART B: Finkelstein Reaction – N-Boc-3-iodomethyl piperidine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N-Boc-3-(tosyloxymethyl)piperidine (1.0 eq) from Part A in anhydrous acetone (approx. 0.1 M concentration).

  • Add sodium iodide (NaI) (3.0 eq). Causality Note: A significant excess of NaI is used to ensure a high concentration of the nucleophile, maximizing the reaction rate according to the principles of SN2 kinetics.

  • Heat the reaction mixture to reflux (approx. 56 °C) with vigorous stirring. A white precipitate (sodium tosylate) should begin to form.

  • Maintain the reflux for 4-8 hours. Monitor the reaction by TLC until the starting tosylate is no longer visible.

  • After completion, cool the mixture to room temperature.

PART C: Workup and Purification
  • Remove the bulk of the acetone using a rotary evaporator.

  • Re-dissolve the resulting residue in a mixture of ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield N-Boc-3-iodomethyl piperidine as a pale yellow oil or solid.

PART D: Boc Deprotection – 3-Iodomethyl piperidine Hydrochloride

Rationale: The Boc protecting group is acid-labile. Treatment with a strong acid cleaves the carbamate to release the free amine, which is isolated as a stable hydrochloride salt.

Procedure:

  • Dissolve the purified N-Boc-3-iodomethyl piperidine (1.0 eq) from Part C in a minimal amount of anhydrous DCM or diethyl ether.

  • Cool the solution to 0 °C.

  • Add a solution of 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate will form.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure. If necessary, triturate the residue with cold diethyl ether to induce precipitation and wash the resulting solid.

  • Filter the solid and dry it under vacuum to obtain 3-iodomethyl piperidine hydrochloride as a white or off-white solid.

Data Summary and Characterization

ParameterPrecursor Synthesis (Tosylation)Finkelstein ReactionDeprotection
Starting Material N-Boc-3-(hydroxymethyl)piperidineN-Boc-3-(tosyloxymethyl)piperidineN-Boc-3-iodomethyl piperidine
Key Reagents TsCl, Et₃NNaI4M HCl in Dioxane
Solvent Dichloromethane (DCM)AcetoneDioxane/DCM
Temperature 0 °C to Room Temp.Reflux (~56 °C)0 °C to Room Temp.
Typical Time 12-16 hours4-8 hours2-4 hours
Expected Yield >90%80-95%>95%

Expected Analytical Data for 3-Iodomethyl piperidine HCl:

  • ¹H NMR: Expect characteristic peaks for the piperidine ring protons, and a downfield-shifted doublet around 3.2-3.4 ppm corresponding to the -CH₂I protons. The N-H protons of the ammonium salt will appear as a broad singlet.

  • ¹³C NMR: The carbon of the -CH₂I group will be significantly shifted upfield compared to its -CH₂OTs precursor, typically appearing around 5-15 ppm.

  • Mass Spec (ESI+): The molecular ion peak for the free base [M+H]⁺ should be observed at m/z = 226.0.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[9][10] All manipulations should be performed in a certified chemical fume hood.[9]

  • Reagent Handling:

    • Piperidine Derivatives: Piperidines are toxic, corrosive, and flammable. Avoid inhalation and skin contact.[11][12]

    • Alkyl Iodides: Products like 3-iodomethyl piperidine are potential lachrymators and alkylating agents. Handle with extreme care.

    • Sodium Iodide: Can be irritating and is hygroscopic. Keep the container tightly sealed.

    • Solvents: DCM is a suspected carcinogen. Acetone and ether are highly flammable. Keep away from ignition sources.[11][12]

  • Waste Disposal: All organic and halogenated waste must be disposed of in appropriately labeled containers according to institutional and local regulations.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Tosylation Incomplete reaction; wet solvent or reagents.Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Increase reaction time or slightly increase equivalents of TsCl/Et₃N.
Finkelstein Reaction Stalls Insufficient heating; poor quality NaI; water in acetone.Ensure the reaction is at a full reflux. Use freshly opened, anhydrous acetone and dry NaI. Consider adding more NaI.
Difficult Purification Co-elution of product and impurities.Adjust the polarity of the eluent for column chromatography. If the product is an oil, try dissolving in a minimal amount of a solvent it is soluble in and precipitating it with a non-polar solvent.
Incomplete Deprotection Insufficient acid or reaction time.Add additional equivalents of HCl solution and allow the reaction to stir for a longer period. Monitor carefully by TLC.

References

  • SATHEE - IIT Kanpur. Finkelstein Reaction.
  • Online Organic Chemistry Tutor. Finkelstein Reaction.
  • The Finkelstein Reaction Mechanism. YouTube.
  • Synthetic Map. Halogen exchange (SN2) (Reaction of Finkelstein).
  • J&K Scientific LLC. Finkelstein Reaction.
  • Safety D
  • TCI Chemicals.
  • Sigma-Aldrich.
  • Penta Chemicals.
  • Grokipedia. Finkelstein reaction.
  • Organic Syntheses. Org. Synth. 2005, 81, 121.
  • J&K Scientific LLC. Finkelstein Reaction.
  • Molecules.
  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.

Sources

High-Efficiency N-Alkylation Protocol: Coupling 1-(3-Iodomethyl-piperidin-1-yl)-ethanone with Amines

Author: BenchChem Technical Support Team. Date: February 2026


 Coupling of N-Acetyl-3-(iodomethyl)piperidine with Diverse Amine Nucleophiles

Part 1: Strategic Overview & Chemical Context

The Scaffold and Significance

The compound 1-(3-Iodomethyl-piperidin-1-yl)-ethanone (CAS: 181999-37-1) is a critical building block in medicinal chemistry. It serves as an electrophilic "linker" that introduces the (N-acetylpiperidin-3-yl)methyl motif. This moiety is a bioisostere for cyclohexyl and phenyl rings, often improving solubility and metabolic stability (Fsp3 character) in kinase inhibitors and GPCR ligands.

Mechanistic Dynamics

The reaction is a classic bimolecular nucleophilic substitution (


) .
  • Electrophile: The primary alkyl iodide is highly reactive due to the weak C-I bond and the excellent leaving group ability of the iodide ion (

    
    ).
    
  • Nucleophile: Primary or secondary amines.[1]

  • Key Challenge: The primary risk is poly-alkylation (quaternization) when using primary amines, and elimination (E2) to form the exocyclic alkene under harsh basic conditions.

  • Selectivity Control: The

    
    -acetyl group on the piperidine ring is electron-withdrawing, reducing the basicity of the piperidine nitrogen and preventing intramolecular cyclization or self-polymerization.
    

Part 2: Experimental Protocols

Protocol A: Standard Conditions (Inorganic Base)

Best for: Primary/Secondary amines with moderate nucleophilicity. Scalable and cost-effective.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Use higher excess if mono-alkylation of primary amine is critical)

  • Base: Potassium Carbonate (

    
    ), anhydrous, 325 mesh (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [HPLC Grade]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
      (3.0 mmol) in MeCN  (5 mL).
    
  • Amine Addition: Add the Amine nucleophile (1.2 mmol). Stir at room temperature for 10 minutes to ensure deprotonation/equilibration.

  • Substrate Addition: Add This compound (1.0 mmol) either as a solid or dissolved in a minimal amount of MeCN.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
    • Note: Iodides are reactive; extreme heat (>80°C) may promote E2 elimination.

  • Monitoring: Monitor by LC-MS or TLC after 2 hours. Look for the disappearance of the iodide (UV active if formulated, or stain with

    
    ) and appearance of the product mass (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (

      
      /KI) through a Celite pad. Rinse with EtOAc.
      
    • Concentrate the filtrate in vacuo.[3]

  • Purification:

    • Acid/Base Extraction: If the product is basic, dissolve in 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH to pH 10, and extract into DCM.

    • Column Chromatography: DCM:MeOH (95:5 to 90:10) with 1%

      
       is typically effective.
      
Protocol B: "Difficult" Substrates (Cesium/DMF)

Best for: Sterically hindered amines, anilines, or low-nucleophilicity heterocycles.

Reagents:

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) – The "Cesium Effect" improves solubility and reactivity.
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Dry).

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional phase transfer catalyst.

Procedure Modifications:

  • Dissolve the amine and

    
      in DMF (0.2 M concentration relative to substrate).
    
  • Add the iodide substrate.[4]

  • Heat to 80°C .

  • Workup (Critical for DMF): Dilute reaction mixture with 10 volumes of 5% LiCl (aq) or water. Extract with EtOAc (

    
    ).[2][5] The LiCl wash helps remove DMF from the organic layer.
    
Protocol C: High-Throughput / Library Synthesis

Best for: 96-well plate parallel synthesis.

Reagents:

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: DMF.

  • Scavenger: Polymer-supported Isocyanate (PS-NCO).

Workflow:

  • Dispense Amine (0.1 mmol) and DIPEA in DMF (500 µL) into wells.

  • Add Iodide solution (0.1 mmol in 200 µL DMF).

  • Shake at 70°C for 16 hours.

  • Purification: Add PS-NCO resin (3 equiv relative to excess amine) to scavenge unreacted nucleophile. Shake for 4 hours. Filter.

  • Evaporate solvent (Genevac) to yield crude product (typically >85% purity).

Part 3: Data Analysis & Troubleshooting

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion Poor NucleophilicitySwitch to Protocol B (

/DMF). Increase Temp to 90°C.
Dialkylation Primary Amine too reactiveIncrease Amine equivalents to 3.0 - 5.0. Add Iodide slowly (dropwise).
Elimination Product Basicity too high / Temp too highLower Temp to 40°C. Switch base to

(weaker).
Hydrolysis of Amide Wet solvent + Strong BaseEnsure anhydrous solvents. Avoid hydroxide bases (NaOH/KOH).
Mechanistic Visualization

The following diagram illustrates the competing pathways and the optimal flow for the


 reaction.

ReactionPathways cluster_conditions Optimal Conditions Substrate 1-(3-Iodomethyl- piperidin-1-yl)-ethanone Transition Transition State [SN2] Substrate->Transition + Amine, Base Amine Amine Nucleophile (R-NH2) Amine->Transition Product Target Product (N-Alkylated Amine) Transition->Product Major Path (Kinetic Control) Elimination Side Product (Exocyclic Alkene) Transition->Elimination High Temp / Strong Base (E2 Competition) Quat Side Product (Over-Alkylation) Product->Quat + Excess Iodide

Caption: Reaction pathway analysis showing the desired


 trajectory versus competing Elimination and Quaternization pathways.
Experimental Workflow Logic

Workflow Start Start: Select Amine CheckType Amine Type? Start->CheckType Primary Primary Amine CheckType->Primary High Reactivity Secondary Secondary / Aniline CheckType->Secondary Low Reactivity CondA Protocol A: K2CO3 / MeCN / 60°C (Use 1.5 eq Amine) Primary->CondA CondB Protocol B: Cs2CO3 / DMF / 80°C (Stoichiometric) Secondary->CondB Monitor Monitor (LCMS) Target: M + 139 CondA->Monitor CondB->Monitor Monitor->CondB Incomplete (Escalate Conditions) Workup Workup: Filter & Concentrate Monitor->Workup Complete Purify Purification: Flash Column or SCX Workup->Purify

Caption: Decision tree for selecting the appropriate alkylation protocol based on amine nucleophilicity.

Part 4: References

  • BenchChem. Experimental procedure for N-alkylation of primary amines. (General protocols for alkyl halide coupling).

  • ChemicalBook. this compound Product Specifications. (Substrate physical properties).[6][7]

  • National Institutes of Health (NIH). Synthesis of Aminoethyl-Substituted Piperidine Derivatives. (Analogous piperidine alkylation chemistry).

    • [6]

  • Master Organic Chemistry. Alkylation of Amines: Challenges and Mechanisms. (Mechanistic grounding for

    
     vs Elimination).
    
  • ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (Protocol comparison for substituted piperidines).

Sources

Application Note: Synthetic Routes for Functionalizing N-Acetyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperidine ring is the most frequently occurring heterocycle in FDA-approved small molecule drugs. While


-functionalization is trivial, decorating the carbon skeleton—specifically the 

(C2) and distal (C3/C4) positions—remains a significant synthetic challenge, particularly when the nitrogen is deactivated as an amide (

-acetyl).

The


-acetyl group, unlike basic amines, stabilizes the ring against oxidative degradation but deactivates the 

-protons toward classical lithiation (compared to

-Boc). Consequently, synthetic strategies must pivot from deprotonation to oxidative activation or radical hydrogen atom transfer (HAT) .

This guide details three validated protocols for functionalizing


-acetyl piperidines:
  • The Shono Oxidation: The industry-standard for

    
    -functionalization via 
    
    
    
    -acyliminium ions.
  • Photoredox/Nickel Dual Catalysis: A mild, chemoselective route for

    
    -arylation.[1]
    
  • Distal C-H Insertion: Accessing the elusive C3/C4 positions via Rhodium carbenoid chemistry.

Protocol A: Electrochemical -Methoxylation (Shono Oxidation)[2]

Principles & Mechanism

The "Shono Oxidation" is the most robust method for functionalizing the


-position of 

-acetyl piperidines. It avoids toxic chemical oxidants by using anodic oxidation to generate a reactive

-acyliminium ion precursor.

Mechanism:

  • Anodic Oxidation: The lone pair on the nitrogen (even in amides) is oxidized to a radical cation.

  • Deprotonation: Loss of a proton from the

    
    -carbon generates a carbon-centered radical.
    
  • Second Oxidation: Oxidation to the cation (iminium).

  • Trapping: Methanol attacks the cation to form the stable

    
    -methoxy intermediate (
    
    
    
    -acetal).
Visualization: The Shono Pathway

ShonoOxidation Start N-Acetyl Piperidine Anode Anode Surface (-e⁻) Start->Anode Oxidation RadCat Radical Cation [Intermediate] Anode->RadCat Iminium N-Acyliminium Ion RadCat->Iminium -H⁺, -e⁻ Product α-Methoxy N-Acetyl Piperidine Iminium->Product + MeOH Nucleophile Nucleophile (Lewis Acid + R-Nu) Product->Nucleophile Step 2: Activation Final α-Functionalized Product Nucleophile->Final C-C Bond Formation

Figure 1: The two-stage Shono workflow: Electrochemical generation of the N,O-acetal followed by Lewis Acid-mediated nucleophilic substitution.[2]

Experimental Protocol (Batch Mode)

Target: Synthesis of 1-(2-methoxypiperidin-1-yl)ethan-1-one.

Materials:

  • Substrate:

    
    -Acetyl piperidine (10 mmol).
    
  • Solvent: Methanol (anhydrous).

  • Electrolyte:

    
     (Tetraethylammonium p-toluenesulfonate) or 
    
    
    
    .
  • Equipment: Beaker-type undivided cell, Carbon rod anode, Platinum or Carbon cathode, DC Power Supply.

Step-by-Step:

  • Preparation: Dissolve

    
    -acetyl piperidine (1.27 g, 10 mmol) and 
    
    
    
    (0.1 M concentration) in MeOH (50 mL).
  • Setup: Insert electrodes (Carbon/Carbon or Carbon/Pt) with a spacing of ~5 mm. Place the cell in a water bath to maintain temperature at 10–20°C (reaction is exothermic).

  • Electrolysis: Apply a constant current (CCE) of 0.2 A (approx current density 50 mA/cm²).

  • Monitoring: Pass 2.2 to 2.5 F/mol of electricity. Monitor consumption of starting material via TLC or GC.

  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in EtOAc/Brine. Extract, dry (

    
    ), and concentrate.
    
  • Purification: The crude

    
    -methoxy product is often pure enough (>90%) for the next step. If needed, purify via vacuum distillation (it may decompose on silica gel).
    

Step 2: Nucleophilic Substitution (The "Functionalization")

  • Dissolve the

    
    -methoxy intermediate in DCM at -78°C.
    
  • Add Lewis Acid (

    
     or 
    
    
    
    , 1.2 equiv).
  • Add Nucleophile (e.g., Allyltrimethylsilane for allylation, or TMS-CN for cyanation).

  • Warm to RT.[3] Quench with

    
    .
    

Critical Parameters:

Parameter Optimal Range Impact of Deviation
Temperature 10–25°C >30°C leads to over-oxidation or polymer formation.
Current Density 50–100 mA/cm² Too high causes electrode passivation (tarring).

| Water Content | <0.1% | Water acts as a nucleophile, forming the hemiamidal which is unstable. |

Protocol B: Photoredox -Arylation (MacMillan/Doyle Type)

Principles & Mechanism

For direct C-H arylation without the methoxy intermediate, photoredox catalysis coupled with Nickel catalysis is the state-of-the-art. This method utilizes a Hydrogen Atom Transfer (HAT) catalyst to abstract the


-hydrogen, generating a radical that enters a Nickel catalytic cycle.

Mechanism:

  • Photocatalyst (Ir/Ru): Excited by blue light, oxidizes the HAT catalyst.

  • HAT Catalyst: Quinuclidine or DABCO radical cation abstracts H from the

    
    -position of the 
    
    
    
    -acetyl piperidine.
  • Nickel Cycle: The resulting

    
    -amino radical is intercepted by a Ni(0)/Ni(II) aryl halide complex.
    
  • Reductive Elimination: Forms the C-C bond.

Visualization: Dual Catalytic Cycle

Photoredox cluster_0 Photocatalyst Cycle cluster_1 HAT Cycle cluster_2 Nickel Cross-Coupling Ir_GS Ir(III) Ir_ES *Ir(III) Ir_GS->Ir_ES Blue LED Ir_Ox Ir(IV) Ir_ES->Ir_Ox SET Ir_Ox->Ir_GS SET (Reset) HAT_Base Quinuclidine HAT_Rad Quinuclidine•+ HAT_Base->HAT_Rad -e⁻ (to Ir) HAT_Rad->HAT_Base +H (from Substrate) Substrate N-Ac-Piperidine AlphaRad α-Radical Substrate->AlphaRad HAT Ni0 Ni(0) NiII_Ar Ni(II)-Ar Ni0->NiII_Ar Ox. Add (Ar-Br) NiIII Ni(III)-Ar-Alkyl NiII_Ar->NiIII + α-Radical NiIII->Ni0 Red. Elim. Product α-Aryl Product NiIII->Product Product Release ArBr Ar-Br

Figure 2: Synergistic Photoredox/Nickel catalysis for direct Sp3-Sp2 coupling.

Experimental Protocol

Target:


-Arylation of 

-Acetyl piperidine with 4-bromobenzonitrile.

Materials:

  • Catalyst:

    
     (1 mol%).
    
  • Ni Catalyst:

    
     (5 mol%) + dtbbpy (5 mol%).
    
  • HAT Reagent: Quinuclidine (or 3-acetoxyquinuclidine) (10 mol%).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMSO or Acetonitrile (degassed).

  • Light Source: 34W Blue LED lamp.

Step-by-Step:

  • Glovebox/Schlenk: In a vial, combine Aryl Bromide (1.0 equiv),

    
    -acetyl piperidine (3.0 equiv - excess is often required for high yields in HAT), Photocatalyst, Ni-catalyst, Ligand, and Base.
    
  • Solvent: Add degassed DMSO.

  • Irradiation: Seal vial and irradiate with Blue LEDs with fan cooling (maintain ~25°C) for 24–48 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Distal Functionalization (C3/C4): The Strategic Challenge

Direct functionalization of C3/C4 is difficult because the


-acetyl group deactivates C3 inductively and directs sterically to C2.

The Solution: Rhodium Carbenoid Insertion (Davies/Reiser Method) To access the C4 position, one must override the electronic bias.

  • Reagent: Rhodium(II) carbenoids (from diazo compounds).

  • Catalyst:

    
     (highly sterically bulky).
    
  • Outcome: The bulky catalyst cannot access the C2 position due to the

    
    -acetyl rotamers. It preferentially inserts into the most accessible C-H bond: C4 .
    

Comparative Selection Table:

Desired PositionRecommended MethodKey ReagentsRef
C2 (

) - Alkyl
Shono OxidationAnode, MeOH, Allyl-TMS[1, 2]
C2 (

) - Aryl
Photoredox/NiIr-cat, Ni-cat, Ar-Br[3, 4]
C3 (

)
Indirect RouteCyclopropanation of enecarbamate[5]
C4 (

)
Rh-Carbenoid

, Diazoesters
[5]

References

  • Shono, T., et al. "Electroorganic chemistry. 46.

    
    -position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 1981. Link
    
  • Stahl, S. S., et al. "Aminoxyl-Mediated Electrochemical C–H Oxidation of Amides and Carbamates." Journal of the American Chemical Society, 2016. Link

  • MacMillan, D. W. C., et al.

    
    -Amino Acids via Photoredox Catalysis."[4][5] Journal of the American Chemical Society, 2014.[4] Link
    
  • MacMillan, D. W. C., et al.

    
    -Amino Acids via the Merger of Photoredox and Nickel Catalysis." Journal of the American Chemical Society, 2015. Link
    
  • Davies, H. M. L., Reiser, O., et al. "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." Chemistry – A European Journal, 2020. Link

Sources

C-C bond formation using 3-iodomethyl piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Organometallics to Cross-Electrophile Coupling

Abstract

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. However, functionalization is often limited to the nitrogen atom or the 4-position due to synthetic accessibility. This guide details the use of N-Boc-3-iodomethyl piperidine as a versatile "exocyclic vector" for accessing sp³-rich chemical space. We provide validated protocols for transforming this primary alkyl iodide into complex scaffolds via Negishi coupling (Organozinc), Cross-Electrophile Coupling (Ni-Catalysis), and Giese Radical Addition .

Introduction: The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing the fraction of sp³-hybridized carbons (


) to improve solubility and target selectivity. 3-Substituted piperidines offer a chiral, non-planar vector that is distinct from the achiral 4-substituted analogs.

3-Iodomethyl piperidine (N-protected) acts as a high-value linchpin because it serves as:

  • A Radical Precursor: The C-I bond is easily homolyzed (

    
    ) to generate a primary alkyl radical.
    
  • An Electrophile: Suitable for nucleophilic displacement or oxidative addition to transition metals (Ni, Pd).

  • A Stereochemically Stable Scaffold: Unlike 3-iodo-piperidine (secondary halide on the ring), the radical or anion formed at the exocyclic methyl group does not directly destroy the stereocenter at C3, allowing for the preservation of enantiopurity during coupling.

Precursor Synthesis: The Self-Validating Route

Commercial availability of the iodide is variable. In-house synthesis from the alcohol is robust and cost-effective.

Target: N-Boc-3-(iodomethyl)piperidine Starting Material: N-Boc-3-piperidinemethanol

Protocol A: Mesylation/Finkelstein Sequence (Recommended)

This route is preferred over the Appel reaction (


) to avoid difficult removal of triphenylphosphine oxide byproducts.

Step 1: Mesylation

  • Dissolve N-Boc-3-piperidinemethanol (1.0 equiv) in DCM (0.2 M) under

    
    .
    
  • Cool to 0 °C. Add

    
     (1.5 equiv).
    
  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Stir 2 h. Quench with

    
    . Wash with brine, dry (
    
    
    
    ), and concentrate.[1]
    • QC Check:

      
       NMR shift of 
      
      
      
      moves from ~3.5 ppm (alcohol) to ~4.1 ppm (mesylate).

Step 2: Iodination (Finkelstein)

  • Dissolve crude mesylate in Acetone (0.5 M).

  • Add Sodium Iodide (NaI, 5.0 equiv). Note: Excess NaI drives the equilibrium.

  • Reflux (60 °C) for 12–18 h. A white precipitate (NaOMs) will form.

  • Workup (Critical): Cool, filter off solids. Concentrate filtrate. Redissolve in

    
    . Wash with 
    
    
    
    (to remove iodine color) and brine.
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The iodide is light-sensitive; store in amber vials over Cu wire.

SynthesisWorkflow cluster_QC Quality Control Gates Start N-Boc-3-piperidinemethanol Mesylate Mesylate Intermediate (Stable, isolate) Start->Mesylate MsCl, Et3N DCM, 0°C Iodide N-Boc-3-iodomethylpiperidine (Light Sensitive) Mesylate->Iodide NaI (5 equiv) Acetone, Reflux QC1 NMR: CH2 shift 3.5 -> 4.1 ppm Mesylate->QC1 QC2 TLC: KMnO4 active Rf increases Iodide->QC2

Figure 1: Two-step synthesis of the iodide precursor with QC checkpoints.

Method A: Negishi Coupling (The Scale-Up Standard)

Best for: Large-scale synthesis, batch consistency, and coupling with aryl chlorides/bromides.

This protocol utilizes Knochel’s "Turbo Grignard" concept adapted for Zinc: Zn insertion activated by LiCl .

Mechanism & Rationale

Direct insertion of Zinc into primary alkyl iodides is slow due to the passivation of the Zn surface. Lithium Chloride (LiCl) solubilizes the surface oxides and forms a soluble zincate species (


), accelerating the reaction and stabilizing the reagent.
Protocol
  • Zinc Activation:

    • Flame-dry a Schlenk flask under Argon.

    • Add Zn dust (3.0 equiv) and LiCl (3.0 equiv).

    • Heat to 150 °C under vacuum for 1 h (removes water/traces of

      
      ).
      
    • Cool to RT, backfill with Ar, add dry THF.

    • Activation: Add 5 mol% TMSCl and 1,2-dibromoethane. Reflux 5 min.

  • Insertion:

    • Add N-Boc-3-iodomethylpiperidine (1.0 equiv) in THF.

    • Stir at 30 °C for 12–24 h.

    • QC Check: Aliquot hydrolyzed with water. GCMS should show the de-iodinated product (3-methylpiperidine derivative).

  • Coupling (Negishi):

    • To the Organozinc solution, add the Aryl Bromide (0.8 equiv).

    • Add Catalyst:

      
       (2 mol%) and SPhos (4 mol%) (or PEPPSI-iPr).
      
    • Stir at RT (or 50 °C for unactivated aryl bromides) for 4–12 h.

Method B: Ni-Catalyzed Cross-Electrophile Coupling (XEC)

Best for: Medicinal chemistry arrays, parallel synthesis, and avoiding organometallic reagent preparation.

This method couples two electrophiles (Alkyl Iodide + Aryl Bromide) using a Nickel catalyst and a reducing agent (Zn). It avoids the sensitivity of pre-formed organometallics.[2]

Mechanism

The reaction proceeds via a radical chain mechanism.[3] Ni(0) undergoes oxidative addition with


. The alkyl iodide is reduced (via Zn or low-valent Ni) to a radical, which is captured by the Ni center.

WeixCycle Ni0 Ni(0)Ln NiII_Ar LnNi(II)(Ar)Br Ni0->NiII_Ar Ox. Add. NiIII LnNi(III)(Ar)(Alk)Br NiII_Ar->NiIII Radical Capture NiIII->Ni0 Red. Elim. Prod Product Ar-Alkyl NiIII->Prod Product Release ArBr Ar-Br AlkI Alk-I AlkRad Alk• AlkI->AlkRad SET (Zn/Ni) Zn Zn(0) AlkRad->NiII_Ar

Figure 2: Simplified catalytic cycle for Ni-catalyzed Cross-Electrophile Coupling.

Protocol (Adapted from Weix et al.)[2]
  • Setup: In a glovebox or purged vial.

  • Reagents:

    • Aryl Bromide (1.0 equiv).

    • N-Boc-3-iodomethylpiperidine (1.5 equiv).

    • Catalyst:

      
       (10 mol%) + 4,4'-di-tBu-bipyridine (10 mol%).
      
    • Reductant: Zn dust (2.0 equiv).

    • Solvent: DMPU/Pyridine (10:1) or DMA.[4]

  • Execution: Seal and stir vigorously at 60 °C for 12 h.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/DMPU), then brine.

Method C: Photoredox Giese Addition

Best for: Late-stage functionalization, attaching the piperidine to electron-deficient alkenes (Michael acceptors).

Protocol
  • Reagents: Alkyl Iodide (1.0 equiv), Michael Acceptor (e.g., methyl acrylate, 2.0 equiv).

  • Catalyst:

    
     (1 mol%) or organic dyes (4CzIPN).
    
  • Reductant: Hantzsch Ester or DIPEA (as sacrificial electron donor).

  • Conditions: Irradiate with Blue LEDs (450 nm) in DMF at RT.

  • Note: This forms a C-C bond at the

    
    -position of the acceptor.
    
Summary of Methodologies
FeatureNegishi CouplingCross-Electrophile (XEC)Giese Addition
Coupling Partner Aryl/Vinyl HalidesAryl/Vinyl HalidesElectron-deficient Alkenes
Key Reagent Zn dust / LiClNi cat / Zn reductantPhotocatalyst / Blue LED
Sensitivity High (Moisture sensitive)Moderate (Requires inert atm)Low (Tolerates air/moisture often)
Primary Utility Scale-up (>10g)Library Synthesis (mg)Conjugate Addition
Stereocenter PreservedPreservedPreserved
References
  • Preparation of Organozinc Reagents: Krasovskiy, A., & Knochel, P. (2006).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link (Note: Describes the LiCl effect foundational to Zn insertion).

  • Cross-Electrophile Coupling: Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Nickel-Catalyzed Electrophile-Electrophile Coupling of Aryl Ketones with Alkyl Halides. Journal of the American Chemical Society.[6][7] Link

  • Photoredox Giese Reaction: Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis. Journal of the American Chemical Society.[6][7] Link (Foundational photoredox mechanisms applicable to alkyl halides).

  • General Review of Ni-Catalysis: Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Iodinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of iodinated piperidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these critical building blocks. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and reproducibility of your experimental work.

Introduction to Purification Challenges

Iodinated piperidine intermediates are pivotal in the synthesis of a wide array of pharmaceuticals.[1][2] However, their purification can be fraught with challenges. The basic nature of the piperidine nitrogen can lead to problematic interactions with silica gel, while the iodine substituent introduces its own set of considerations, including potential instability and altered polarity.[3] Common impurities often include unreacted starting materials, byproducts from side reactions, and oxidation products.[1] A yellowish or brownish tint in your product, for instance, is often an indicator of oxidation.[4][5]

This guide will address the most effective purification techniques—column chromatography, recrystallization, and acid-base extraction—providing practical, field-proven insights to overcome common obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Column Chromatography

Q1: My iodinated piperidine is showing significant peak tailing on the silica gel column. What's happening and how can I fix it?

A: Peak tailing is a classic sign of strong interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.[3] This can lead to poor separation and even irreversible adsorption of your product.[3]

Troubleshooting Steps:

  • Baseline Neutralization: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica, minimizing the strong ionic interactions with your basic compound.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Optimize Loading: Overloading the column can exacerbate tailing. A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[3]

Q2: I'm losing a significant amount of my iodinated piperidine on the column. Where is it going?

A: Product loss on a silica column can be due to several factors:

  • Irreversible Binding: As mentioned, the strong interaction with silica can lead to your compound not eluting at all.[3]

  • Compound Instability: Some iodinated compounds can be sensitive to the acidic nature of silica gel and may decompose on the column.[3]

  • Co-elution with Non-UV Active Impurities: If you are relying solely on UV detection, your product might be in mixed fractions with impurities that are not visible on a TLC plate stained with a UV indicator.

Solutions:

  • Minimize Residence Time: Use flash chromatography with a faster flow rate to reduce the time your compound is in contact with the silica.[3]

  • Alternative Purification Methods: If instability is suspected, recrystallization or acid-base extraction may be more suitable.[3]

  • Comprehensive Fraction Analysis: Use a variety of TLC staining techniques (e.g., potassium permanganate, iodine chamber) to visualize a broader range of potential impurities.

Recrystallization

Q3: My iodinated piperidine is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too fast.[6]

Troubleshooting Strategies:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This encourages the formation of well-defined crystals.[6]

  • Solvent System Optimization: The choice of solvent is critical. A good recrystallization solvent will dissolve your compound poorly at room temperature but completely upon heating.[1][3] If a single solvent doesn't work, a two-solvent system (a "good" solvent and a "poor" anti-solvent) can be effective.[1]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

Q4: After recrystallization, my product is still impure. What are the likely causes?

A: Impurities after recrystallization can result from:

  • Inappropriate Solvent Choice: The solvent may be dissolving the impurities as well as the product, causing them to co-precipitate upon cooling.

  • Incomplete Removal of Mother Liquor: The impure solution can remain trapped within the crystal lattice or on the surface of the crystals.

  • Too Much Solvent: Using an excessive amount of solvent will reduce the yield and may not effectively remove impurities.

Solutions:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities to find one that dissolves the impurities well at all temperatures but the desired product only when hot.[1]

  • Thorough Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

Acid-Base Extraction

Q5: The yield of my iodinated piperidine is low after performing an acid-base extraction. What could have gone wrong?

A: Low recovery in an acid-base extraction is often due to incomplete protonation or deprotonation, or issues with the extraction process itself.

Troubleshooting Checklist:

  • pH Verification: After adding acid to protonate the piperidine, check the pH of the aqueous layer to ensure it is sufficiently acidic. Similarly, when liberating the free base with a strong base, confirm that the aqueous layer is strongly basic.

  • Sufficient Mixing: Ensure thorough mixing of the aqueous and organic layers to facilitate the transfer of the compound between phases.

  • Emulsion Formation: Emulsions can trap your product at the interface of the two layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to improve recovery.

Experimental Protocols & Data

Protocol 1: Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack the column with the slurry, ensuring there are no air bubbles.

  • Eluent Preparation: Prepare your eluent system (e.g., a mixture of ethyl acetate and hexane) and add 0.5% triethylamine by volume.

  • Sample Loading: Dissolve your crude iodinated piperidine in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the column.

  • Elution: Begin eluting with the prepared solvent system, either isocratically or with a polarity gradient.[3]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[3]

Protocol 2: Recrystallization (Single-Solvent Method)
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product until it is fully dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.[1]

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.[5]

  • Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated piperidine salt will move to the aqueous layer.[5] Repeat this step twice.

  • Separation: Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and add a strong base (e.g., solid NaOH or a concentrated solution) until the solution is strongly basic.[1] This will liberate the free piperidine.

  • Back Extraction: Extract the liberated piperidine back into an organic solvent (e.g., diethyl ether). Repeat this step three times.[1]

  • Drying and Concentration: Combine the organic extracts, dry them over a suitable drying agent (e.g., solid KOH), filter, and remove the solvent under reduced pressure to yield the purified product.[7][8]

Purification MethodTypical Purity AchievedCommon Solvents/ReagentsKey AdvantagesCommon Challenges
Column Chromatography >98%Hexane/Ethyl Acetate + Triethylamine, Dichloromethane/MethanolHigh resolution for complex mixturesPeak tailing, product loss on column[3]
Recrystallization >99% (for crystalline solids)Ethanol, Isopropanol, Acetonitrile, TolueneHighly effective for removing small amounts of impurities, scalableOiling out, low recovery, requires a solid product[6]
Acid-Base Extraction >95%Diethyl ether, Dichloromethane, 1M HCl, 2M NaOHGood for removing neutral or acidic impurities, scalableEmulsion formation, low recovery if pKa values are close

Visualizing Purification Workflows

Workflow for Troubleshooting Column Chromatography

G start Crude Iodinated Piperidine chromatography Silica Gel Column Chromatography start->chromatography check_tailing Observe Peak Tailing? chromatography->check_tailing add_base Add 0.1-1% Triethylamine to Eluent check_tailing->add_base Yes check_loss Significant Product Loss? check_tailing->check_loss No add_base->chromatography alt_method Consider Recrystallization or Acid-Base Extraction check_loss->alt_method Yes flash_chrom Use Flash Chromatography (Faster Flow Rate) check_loss->flash_chrom No pure_product Pure Product alt_method->pure_product flash_chrom->pure_product

Caption: Decision tree for troubleshooting column chromatography.

General Purification Strategy Selection

G start Crude Iodinated Piperidine is_solid Is the crude product a solid? start->is_solid is_crystalline Does it form crystals? is_solid->is_crystalline Yes impurities Are impurities neutral or acidic? is_solid->impurities No recrystallize Recrystallization is_crystalline->recrystallize Yes is_crystalline->impurities No pure_product Pure Product recrystallize->pure_product acid_base Acid-Base Extraction impurities->acid_base Yes chromatography Column Chromatography impurities->chromatography No acid_base->pure_product chromatography->pure_product

Caption: Selecting the appropriate purification method.

References

  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021).
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.
  • Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.
  • Acid-Base Extraction.
  • Acid-Base Extraction.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem.
  • common challenges in working with piperidine-based compounds - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Troubleshooting low reactivity of N-acetyl-3-iodomethyl piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Stability Document ID: TS-PIP-03-IOD Tier: Level 3 (Senior Scientific Support)

Executive Summary

The Problem: Users frequently report "low reactivity" or "stalled conversion" when employing N-acetyl-3-iodomethyl piperidine (NA-3-IMP) in nucleophilic substitution (


) reactions.

The Reality: This molecule presents a deceptive reactivity profile.[1] While it contains a primary alkyl iodide (typically a high-reactivity motif), three specific factors often masquerade as "low reactivity":

  • Rapid Oxidative Degradation: The iodide is chemically labile and degrades into unreactive species or radical traps (

    
    ) upon storage.
    
  • Amide Rotamer Confusion: Users often misinterpret NMR spectra due to restricted rotation around the N-acetyl bond, leading to incorrect purity assessments.

  • Conformational Shielding: The 3-position substituent on the piperidine ring can adopt an axial conformation that sterically hinders nucleophilic attack, despite being a primary carbon.

This guide provides a systematic troubleshooting protocol to isolate and resolve these variables.

Module 1: Quality Control & Material Integrity

Diagnosis: Before optimizing reaction conditions, you must validate that your starting material is actually the iodide and not a degradation product.

FAQ: Why is my starting material turning violet/brown?

Answer: This indicates the liberation of elemental iodine (


), caused by homolytic cleavage of the C-I bond due to light or heat exposure. Free iodine acts as a radical scavenger and can inhibit subsequent reactions or oxidize sensitive nucleophiles.

Protocol: Stabilization & Purification If your material is colored, perform this "Copper Stabilization" wash immediately before use.

  • Dissolve: Dissolve the crude iodide in Diethyl Ether (

    
    ) or Ethyl Acetate.
    
  • Wash: Wash with 10% aqueous Sodium Thiosulfate (

    
    ) until the organic layer is colorless (reduces 
    
    
    
    to
    
    
    ).
  • Stabilize: Add a small amount of copper wire or copper turnings to the storage vial if storing for >24 hours.

  • Store: Store at -20°C, protected from light (amber vial + foil).

FAQ: My NMR shows double peaks. Is it impure?

Answer: Likely no . N-acetyl piperidines exhibit rotamerism due to the partial double bond character of the amide C-N bond. This results in two distinct conformers (cis/trans) visible on NMR at room temperature, often in a 60:40 or 70:30 ratio.

  • Verification: Run the NMR at elevated temperature (e.g., 50-60°C). The peaks should coalesce into a single set as rotation becomes rapid.

Module 2: Reactivity Optimization ( Conditions)

Diagnosis: The material is pure, but the reaction is stalling.

Troubleshooting Decision Tree

ReactivityTree Start Reaction Stalled/Slow SolventCheck Check Solvent Dielectric Constant Start->SolventCheck NuCheck Check Nucleophile Strength SolventCheck->NuCheck Solvent is Polar Aprotic (DMF, DMSO, ACN) ChangeSolvent Switch to DMF or Acetone SolventCheck->ChangeSolvent Solvent is Protic/Non-polar TempCheck Temperature Optimization NuCheck->TempCheck Nucleophile is Strong (N3-, CN-, RS-) Finkelstein Perform Finkelstein (NaI/Acetone Reflux) NuCheck->Finkelstein Nucleophile is Weak/Cl- Additives Add Ag(I) or Phase Transfer TempCheck->Additives Still Slow at 60°C Silver Add Ag2CO3 or AgOTf (Forces SN1/SN2 mix) Additives->Silver Halide Abstraction caption Figure 1: Decision matrix for troubleshooting stalled alkylation reactions.

Critical Parameter: Solvent & Nucleophile Matching

The N-acetyl group increases the polarity of the molecule compared to a simple piperidine. Non-polar solvents (DCM, Toluene) often fail to solvate the transition state effectively.

ParameterRecommendationScientific Rationale
Solvent DMF, DMSO, or Acetonitrile High dielectric constants stabilize the polar transition state of

. DMF is preferred for solubility of the amide.
Nucleophile Soft Nucleophiles (

,

,

)
The carbon center is primary but hindered. Soft nucleophiles are less sensitive to steric bulk than hard bases (

).
Concentration 0.5 M - 1.0 M

is bimolecular. Higher concentration linearly increases the rate. Dilute reactions (<0.1 M) will be sluggish.
Catalyst TBAI (Tetrabutylammonium iodide) If using a two-phase system or a chloride nucleophile, add 10 mol% TBAI to catalyze via the Finkelstein equilibrium.

Module 3: Structural & Conformational Analysis

The "Hidden" Barrier: Even though the leaving group is on a primary carbon (


), that carbon is attached to the C3 position of the piperidine ring.
  • The Chair Flip: The piperidine ring exists in a dynamic equilibrium between two chair conformers.

  • Axial vs. Equatorial:

    • Equatorial: The

      
       group extends away from the ring. Accessible.
      
    • Axial: The

      
       group points "up/down" parallel to the axial hydrogens. This creates 1,3-diaxial interactions .
      
  • The N-Acetyl Effect: The N-acetyl group prefers to be equatorial to minimize

    
     strain with adjacent carbons. This conformational lock can force the C3-substituent into a specific orientation (often axial depending on relative stereochemistry), increasing steric hindrance for the incoming nucleophile.
    

Diagram: Steric Shielding in Axial Conformation

Conformation N N-Ac C2 C2 N->C2 C3 C3 C2->C3 C4 C4 C3->C4 Subst CH2-I C3->Subst Axial (Hindered) Nu Nu- Nu->Subst Blocked Trajectory caption Figure 2: Axial positioning of the iodomethyl group creates 1,3-diaxial strain, shielding the backside attack trajectory required for SN2.

Solution: If sterics are the issue, switch to higher temperature (60-80°C) to overcome the activation energy barrier imposed by the steric clash, or switch to a smaller nucleophile (e.g., Azide


 instead of a bulky amine).

Module 4: Alternative Synthetic Routes

If the iodide continues to fail, the issue may be the inherent instability of the C-I bond or the specific trajectory required. Switch to a Sulfonate Ester .

Why?

  • Stability: Mesylates (OMs) and Tosylates (OTs) are thermally more stable than iodides and do not liberate radical inhibitors.

  • Hard/Soft Tuning: Sulfonates are "harder" electrophiles than iodides, which may pair better if your nucleophile is an amine or alkoxide.

Protocol: Synthesis of the Mesylate Alternative Instead of using the Iodide, prepare the Mesylate from the alcohol precursor:

  • Start: N-acetyl-3-piperidinemethanol.

  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (

    
    , 1.5 eq).
    
  • Solvent: Dichloromethane (DCM), 0°C.

  • Reaction: Stir 1-2 hours.

  • Workup: Wash with cold dilute HCl, then

    
    .
    
  • Result: A stable solid/oil that can be used in

    
     reactions with greater reliability than the iodide.
    

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive text on

    
     kinetics and solvent effects). 
    
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text for piperidine conformational analysis and A-values).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (The original Finkelstein reaction protocol).

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.

Sources

Storage conditions to prevent iodine liberation in piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical guidance on the storage and handling of piperidine derivatives containing iodine. Discoloration and degradation, often indicated by the liberation of free iodine, are common challenges that can compromise experimental integrity and product stability. Here, we dissect the underlying chemical principles, offer robust troubleshooting strategies, and present validated protocols to ensure the stability and reliability of your compounds.

Understanding the Problem: The Chemistry of Iodine Liberation

The characteristic yellow or brown discoloration in a sample of an iodine-containing piperidine derivative is often a visual cue of chemical instability. This degradation is primarily driven by the liberation of elemental iodine (I₂), which can arise from two interconnected pathways: the oxidation of the piperidine ring and the subsequent or concurrent release of iodine.

Piperidine, a saturated heterocycle, is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1] This process can be initiated by environmental factors such as light, heat, and the presence of atmospheric oxygen or trace peroxide impurities. The oxidation of the piperidine moiety can lead to the formation of reactive intermediates like iminium ions or enamines. These species can alter the electronic environment of the molecule, potentially weakening a carbon-iodine (C-I) bond or facilitating the oxidation of an iodide (I⁻) counter-ion to elemental iodine (I₂).

Simultaneously, the C-I bond itself can be labile, and its stability is influenced by factors like light and heat.[2][3] Photolytic cleavage can directly lead to the formation of iodine radicals, which can then combine to form I₂. The presence of moisture can also play a role, as it can facilitate ionic reactions and potentially alter the local pH, which in turn can affect the stability of both the piperidine ring and the iodine species.[3]

The overall degradation process can be visualized as a cascade of events where the initial oxidation of the piperidine ring creates a more favorable environment for the liberation of iodine.

Figure 1. Conceptual Degradation Pathway cluster_0 Initiating Factors cluster_1 Primary Degradation cluster_2 Secondary Reactions Light (UV/Vis) Light (UV/Vis) Piperidine Oxidation Piperidine Oxidation Light (UV/Vis)->Piperidine Oxidation C-I Bond Cleavage C-I Bond Cleavage Light (UV/Vis)->C-I Bond Cleavage Heat Heat Heat->Piperidine Oxidation Heat->C-I Bond Cleavage Oxygen/Peroxides Oxygen/Peroxides Oxygen/Peroxides->Piperidine Oxidation Reactive Intermediates (Iminium ions, etc.) Reactive Intermediates (Iminium ions, etc.) Piperidine Oxidation->Reactive Intermediates (Iminium ions, etc.) Iodide Oxidation (I⁻ → I₂) Iodide Oxidation (I⁻ → I₂) Reactive Intermediates (Iminium ions, etc.)->Iodide Oxidation (I⁻ → I₂) Iodine Radicals Iodine Radicals C-I Bond Cleavage->Iodine Radicals Iodine Formation (I₂) Iodine Formation (I₂) Iodine Radicals->Iodine Formation (I₂) Iodide Oxidation (I⁻ → I₂)->Iodine Formation (I₂)

Caption: Conceptual workflow of iodine liberation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and storage of iodinated piperidine derivatives in a question-and-answer format.

Q1: My piperidine derivative, which is an iodide salt, has turned yellow after a few weeks on the benchtop. What is happening and can I still use it?

A1: The yellow discoloration is a strong indicator of the formation of elemental iodine (I₂). This is likely due to the oxidation of the iodide counter-ion.[4] Piperidines can be susceptible to slow oxidation in the presence of air and light, creating an environment that can promote the oxidation of iodide.[1]

Whether the material is still usable depends on the sensitivity of your application. For highly sensitive experiments, the presence of even trace amounts of degradation products could interfere with your results. It is recommended to purify the compound before use. For less sensitive applications, the impact may be negligible, but it is crucial to be aware of the potential for altered reactivity or the introduction of impurities.

Q2: I have a piperidine derivative with an iodine atom directly attached to a carbon. The compound is stored in a clear glass vial and has started to show a brownish tint. What's the cause?

A2: The brownish color is also indicative of liberated iodine. In this case, the cause is likely the cleavage of the carbon-iodine (C-I) bond. This can be initiated by exposure to light (photolysis), especially UV light, which can be present in ambient laboratory lighting.[2] Heat can also contribute to the degradation. The piperidine ring itself might also be undergoing oxidation, which can create a more complex degradation profile.

Q3: My compound is stored in the dark and under an inert atmosphere, but I still observe some degradation over time. What other factors could be at play?

A3: Even with the exclusion of light and oxygen, degradation can still occur due to other factors:

  • Temperature Fluctuations: Frequent changes in temperature can accelerate degradation processes.

  • Residual Moisture: Trace amounts of water can facilitate hydrolytic degradation pathways or affect the stability of iodide salts.[3]

  • Trace Impurities: The presence of acidic or basic impurities, or residual metal catalysts from the synthesis, can promote degradation.

  • Inherent Instability: Some molecular structures are inherently less stable. The electronic and steric environment around the piperidine ring and the C-I bond can influence the compound's stability.

Q4: How can I confirm that the discoloration is due to free iodine?

A4: A simple qualitative test is the starch test. Prepare a dilute aqueous solution or suspension of your compound and add a few drops of a starch indicator solution. The formation of a deep blue-black color confirms the presence of elemental iodine. For quantitative analysis, more sophisticated methods like UV-Vis spectroscopy or titrimetric methods can be employed (see "Testing for Iodine Liberation" section).

Preventative Measures: Best Practices for Storage and Handling

To minimize iodine liberation and ensure the long-term stability of your piperidine derivatives, adhere to the following storage and handling protocols.

Condition Recommendation Rationale
Light Store in amber glass vials or wrap clear vials in aluminum foil.Prevents photolytic cleavage of C-I bonds and photo-initiated oxidation of the piperidine ring.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the piperidine moiety by atmospheric oxygen.[5]
Temperature Store at a consistent, cool temperature (2-8 °C is often recommended). Avoid freeze-thaw cycles.Reduces the rate of all chemical degradation reactions.[3]
Moisture Store in a desiccator or use vials with tight-fitting caps.Minimizes hydrolysis and other moisture-mediated degradation pathways.[3]
Purity Ensure the compound is free from acidic/basic impurities and residual metals.Impurities can catalyze degradation reactions.

Workflow for Optimal Storage:

Caption: Recommended storage workflow.

Testing for Iodine Liberation

Regularly assessing the purity of your stored compounds is crucial. Here are protocols for both qualitative and quantitative determination of free iodine.

Qualitative Starch Test

This is a rapid and sensitive method to detect the presence of free iodine.

Materials:

  • Starch indicator solution (1% w/v)

  • Deionized water or an appropriate solvent

  • Test tubes

Procedure:

  • Place a small amount (1-5 mg) of your compound into a test tube.

  • Add 1-2 mL of deionized water or a solvent in which the compound is soluble.

  • Add 2-3 drops of the starch indicator solution.

  • Gently agitate the mixture.

  • Observation: A blue-black color indicates the presence of free iodine.

Quantitative UV-Vis Spectrophotometry

This method allows for the quantification of free iodine.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • An appropriate solvent (e.g., cyclohexane, chloroform)

  • Iodine standard solutions of known concentrations

Procedure:

  • Prepare a stock solution of your compound in the chosen solvent.

  • Scan the UV-Vis spectrum of the solution. Elemental iodine has characteristic absorption bands (around 520-540 nm in non-polar solvents).

  • Prepare a calibration curve using the iodine standard solutions by measuring their absorbance at the characteristic wavelength.

  • Measure the absorbance of your sample solution at the same wavelength.

  • Calculate the concentration of free iodine in your sample using the calibration curve.

References

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light.
  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. SciSpace by Typeset.
  • ChemInform Abstract: Iodine Catalyzed One-Pot Five-Component Reactions for Direct Synthesis of Densely Functionalized Piperidines.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Ozone Degradation of Iodin
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
  • The reaction pathways of direct C–N bond cleavage of piperidine (a),...
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.
  • Studies on the stability of iodine compounds in iodized salt. PMC.
  • Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. IDD Newsletter.
  • Recent Advances in Stability of Iodine in Iodized Salt. Global Journal of Pure and Applied Sciences.
  • Stability of iodine content in iodized salt. PubMed.
  • (PDF) Stability of Iodine Content in Iodized Salt.
  • Research Article Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
  • Oxidative degradation of N-nitrosodimethylamine by conventional ozonation and the advanced oxidation process ozone/hydrogen peroxide. PubMed.
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach.

Sources

Technical Support Center: Minimizing Acetyl Group Hydrolysis During Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common challenge in organic synthesis: the unwanted hydrolysis of acetyl groups during substitution reactions. As a Senior Application Scientist, my goal is to combine established chemical principles with field-tested insights to help you navigate this issue effectively. This resource is structured in a question-and-answer format to directly address the specific problems you may encounter in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is acetyl group hydrolysis, and why is it a problem in my substitution reaction?

A1: An acetyl group, with the chemical formula -COCH₃, is a common functional group in organic chemistry.[1][2] Acetyl group hydrolysis is the chemical breakdown of this group, typically in the presence of water, to form acetic acid and regenerate the original functional group (often a hydroxyl or amino group).[2] This reaction is essentially the reverse of acetylation.[2]

This becomes a significant issue during substitution reactions for several reasons:

  • Yield Reduction: The primary consequence is a lower-than-expected yield of your desired product. The starting material or an intermediate containing the acetyl group is consumed by this side reaction.

  • Product Contamination: The formation of acetic acid and the deacetylated starting material introduces impurities into your reaction mixture, complicating purification.

  • Altered Reaction Pathways: If the acetyl group is acting as a protecting group for a sensitive functional group, its premature removal can expose that group to the reaction conditions, leading to unintended side reactions.

Q2: I'm observing a lower than expected yield and see a new polar spot on my TLC. Could this be acetyl hydrolysis?

A2: Yes, these are classic signs of acetyl group hydrolysis. A lower yield is a direct consequence of the loss of your acetyl-containing compound. The appearance of a new, more polar spot on your Thin-Layer Chromatography (TLC) plate strongly suggests the formation of the deacetylated product (e.g., an alcohol or amine), which is generally more polar than its acetylated precursor.

To confirm your suspicion, you can use the following analytical techniques:

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, look for the disappearance or diminished integration of the characteristic singlet for the acetyl methyl protons (typically around 2 ppm) and the appearance of a broad peak corresponding to the regenerated -OH or -NH proton.

  • IR Spectroscopy: The presence of a broad O-H or N-H stretching band (around 3200-3600 cm⁻¹) in the IR spectrum of your crude product, which was absent in your starting material, is a strong indicator of hydrolysis.

  • Mass Spectrometry: Analysis of your crude reaction mixture by mass spectrometry can reveal the presence of the molecular ion corresponding to the deacetylated compound.[3]

Q3: What are the primary factors that promote the hydrolysis of my acetyl group?

A3: The rate of acetyl group hydrolysis is significantly influenced by several factors. Understanding these will allow you to control and minimize this unwanted reaction.

  • pH: The pH of the reaction medium is the most critical factor. Both acidic and basic conditions catalyze the hydrolysis of acetyl groups.[4][5]

    • Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][7]

    • Base Catalysis (Saponification): In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield a carboxylate and the alcohol or amine.[6][7] The rate of hydrolysis is generally at its minimum in a neutral pH range (around pH 6-7).[8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9][10][11] Running reactions at elevated temperatures can significantly accelerate the unwanted cleavage of the acetyl group.

  • Water Content: Water is a necessary reactant for hydrolysis. The presence of water, even in trace amounts in your solvents or reagents, can lead to hydrolysis, especially under harsh pH or temperature conditions.

  • Steric Hindrance: The steric environment around the acetyl group can influence its susceptibility to hydrolysis. Less sterically hindered acetyl groups are generally more prone to hydrolysis.[12]

FactorImpact on Hydrolysis RateRecommendation for Minimization
pH High rate in acidic and basic conditionsMaintain a neutral pH (6-7) whenever possible.
Temperature Increases with rising temperatureConduct reactions at the lowest effective temperature.
Water Essential for the reaction to proceedUse anhydrous solvents and reagents.
Steric Hindrance Less hindered groups are more reactiveConsider using a bulkier protecting group if hydrolysis is severe.
Q4: My substitution reaction requires basic conditions. How can I prevent the saponification of my acetyl group?

A4: Performing a substitution reaction under basic conditions while preserving an acetyl group is a common challenge. Here are several strategies to mitigate saponification:

  • Use a Milder Base: Opt for non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of strong nucleophilic bases like sodium hydroxide or potassium hydroxide, which can directly participate in hydrolysis.[13]

  • Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for your desired substitution. Cooling the reaction mixture can significantly slow down the rate of hydrolysis.[14]

  • Anhydrous Conditions: Ensure that your reaction is strictly anhydrous. Use freshly distilled solvents and dry all glassware thoroughly. The absence of water will prevent hydrolysis from occurring.

  • Alternative Protecting Groups: If the acetyl group is serving as a protecting group, consider replacing it with one that is more stable to basic conditions. For example, silyl ethers (like TBDMS or TIPS) or benzyl ethers are generally more robust in the presence of bases.[15][16][17][18]

Q5: My reaction is acid-catalyzed. What are my options for protecting the acetyl group?

A5: Acid-catalyzed reactions present a similar challenge. Here's how you can approach it:

  • Use a Mild Acid Catalyst: If possible, use a milder acid catalyst. For instance, pyridinium p-toluenesulfonate (PPTS) can be a gentler alternative to strong acids like sulfuric acid or hydrochloric acid for some reactions.[17]

  • Control Stoichiometry: Use only a catalytic amount of the acid. Excess acid will increase the rate of hydrolysis.

  • Low Temperature: As with basic conditions, running the reaction at a lower temperature will help to minimize hydrolysis.

  • Alternative Protecting Groups: For acid-sensitive substrates, consider protecting groups that are stable to acidic conditions but can be removed under different conditions (orthogonality). Benzyl ethers, for example, are stable to acid but can be removed by hydrogenolysis.[16] Silyl ethers offer varying degrees of acid stability depending on the steric bulk of the alkyl groups on the silicon atom (e.g., TIPS > TBDMS > TMS in terms of acid stability).[15]

Q6: I believe hydrolysis is occurring during the workup. What are the best practices for a "hydrolysis-proof" workup?

A6: The workup is a critical stage where unwanted hydrolysis often occurs due to the introduction of aqueous acidic or basic solutions.[19][20]

Recommended Workup Protocol to Minimize Acetyl Hydrolysis
  • Cool the Reaction Mixture: Before beginning the workup, cool the reaction mixture to 0 °C in an ice bath. This will slow down the rate of any potential hydrolysis.[19]

  • Quench with a Neutral or Buffered Solution: Instead of quenching with strong acids or bases, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid or a saturated solution of ammonium chloride (NH₄Cl) for quenching reactions with organometallics.[20] For very sensitive substrates, a phosphate buffer at pH 7 can be used.

  • Minimize Contact Time with Aqueous Layers: Perform extractions and washes as quickly as possible. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.[19]

  • Use Cold Separation Solvents: Use pre-chilled water and brine for washing the organic layer to keep the temperature low.

  • Thorough Drying: After separating the organic layer, dry it thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.[19]

  • Prompt Solvent Removal: Remove the solvent under reduced pressure as soon as the drying step is complete.

Visualizing the Problem: The Mechanism of Acetyl Hydrolysis

To better understand how to prevent hydrolysis, it's crucial to visualize the reaction mechanisms under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Caption: Mechanism of acid-catalyzed acetyl hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Caption: Mechanism of base-catalyzed acetyl hydrolysis.

Q7: Can I quantify the extent of hydrolysis in my sample?

A7: Yes, several analytical methods can be used to quantify the amount of acetyl group hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. By developing a suitable method, you can determine the relative amounts of your acetylated starting material, the deacetylated product, and acetic acid.[21]

  • Gas Chromatography (GC): If your compounds are volatile, GC can be used for quantification. The acetyl group can be converted to acetic acid, which can then be measured.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the molar ratio of the acetylated and deacetylated species in your sample by integrating the respective characteristic peaks and comparing them to an internal standard.[21]

References

Sources

Navigating Solvent Selection for 1-(3-Iodomethyl-piperidin-1-yl)-ethanone Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reactions with 1-(3-Iodomethyl-piperidin-1-yl)-ethanone. This guide provides in-depth, experience-driven advice to help you navigate the critical choices in solvent selection to enhance reaction efficiency, minimize side products, and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most probable reaction mechanism when using this compound as an electrophile?

Given that the iodine is attached to a primary carbon, the predominant reaction mechanism will be a bimolecular nucleophilic substitution (SN2). This mechanism involves a single transition state where the nucleophile attacks the carbon atom, and the iodide leaving group departs simultaneously. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Q2: How does the choice of solvent fundamentally impact my SN2 reaction with this substrate?

The solvent plays a crucial role in stabilizing or destabilizing the reactants and the transition state. For SN2 reactions, the key is to use a solvent that solvates the counter-ion of the nucleophile but does not strongly solvate the nucleophile itself. This leaves the nucleophile "naked" and more reactive.

Q3: What are the key differences between polar protic and polar aprotic solvents for these reactions?

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form strong hydrogen bonds with nucleophiles. This "cages" the nucleophile, stabilizing it and reducing its reactivity, which significantly slows down SN2 reactions.[1]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They can, however, solvate cations. This leaves the anionic nucleophile relatively free and highly reactive, thus accelerating SN2 reactions.[2]

Q4: Which class of solvents is generally recommended for reactions with this compound?

For SN2 reactions involving this substrate, polar aprotic solvents are strongly recommended. Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) will generally provide faster reaction rates and higher yields compared to polar protic solvents.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause 1: Inappropriate Solvent Choice

  • Explanation: Using a polar protic solvent like ethanol or methanol can drastically reduce the nucleophilicity of your attacking species through hydrogen bonding, leading to a sluggish or stalled reaction.[1]

  • Solution: Switch to a polar aprotic solvent. Acetonitrile is often a good starting point as it is less viscous and easier to remove than DMF or DMSO.

Potential Cause 2: Presence of Water in the Reaction

  • Explanation: Trace amounts of water in your solvent or on your glassware can hydrolyze the starting material or react with strong bases, if used.

  • Solution: Use anhydrous solvents and flame-dry your glassware under an inert atmosphere (e.g., nitrogen or argon) before starting the reaction.

Potential Cause 3: Insufficient Basicity (for reactions requiring a base)

  • Explanation: When reacting with nucleophiles that require deprotonation (e.g., thiols, some amines), an inadequate or inappropriate base can lead to incomplete reactions.

  • Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate your nucleophile without competing in the substitution reaction.

Issue 2: Formation of a Quaternary Ammonium Salt Byproduct

Potential Cause: Over-alkylation of the Product

  • Explanation: If your product contains a nucleophilic nitrogen, it can react with another molecule of this compound, leading to the formation of a quaternary ammonium salt. This is more likely if the product is a stronger nucleophile than the starting nucleophile.

  • Solution:

    • Slow Addition: Add the this compound solution slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile and favors the desired reaction.

    • Stoichiometry Control: Use a slight excess of the nucleophile to ensure all the electrophile is consumed.

Issue 3: Difficulty in Product Purification

Potential Cause: High-Boiling Point Solvents

  • Explanation: While DMF and DMSO are excellent solvents for SN2 reactions, their high boiling points can make them difficult to remove during workup, potentially complicating product isolation.

  • Solution:

    • Solvent Choice: If possible, opt for a lower-boiling polar aprotic solvent like acetonitrile or acetone.

    • Workup Procedure: If using DMF or DMSO, perform an aqueous workup to extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. The high-boiling solvent will remain in the aqueous phase.

Solvent Selection and Reaction Optimization: A Comparative Overview

The following table provides a general guideline for selecting a solvent based on the nucleophile used in your reaction with this compound.

Nucleophile TypeRecommended Solvent ClassSpecific ExamplesKey Considerations
Amines Polar AproticAcetonitrile (MeCN), DMFUse a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HI formed.
Thiols Polar AproticDMF, THF, AcetonitrileA base is required to deprotonate the thiol to the more nucleophilic thiolate.
Alkoxides Polar Aprotic or the corresponding alcoholTHF, DMF (for pre-formed alkoxides); The corresponding alcohol (e.g., ethanol for ethoxide) can also be used, though the reaction may be slower.Ensure anhydrous conditions to prevent hydrolysis of the alkoxide.
Carboxylates Polar AproticDMF, DMSOThe carboxylate salt should be soluble in the chosen solvent.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

Objective: To synthesize a tertiary amine by reacting this compound with a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve this compound in anhydrous acetonitrile.

  • Add the solution of the electrophile dropwise to the stirring amine/base mixture over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the solid K₂CO₃ and HI salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Flame-dry glassware under N2/Ar prep2 Add anhydrous polar aprotic solvent (e.g., MeCN) prep1->prep2 prep3 Add nucleophile and non-nucleophilic base (if required) prep2->prep3 reac1 Dissolve this compound in anhydrous solvent reac2 Add electrophile solution dropwise to nucleophile mixture prep3->reac2 reac1->reac2 reac3 Stir at appropriate temperature and monitor by TLC/LC-MS reac2->reac3 work1 Quench reaction (if necessary) reac3->work1 work2 Aqueous workup/extraction work1->work2 work3 Dry organic layer and concentrate work2->work3 work4 Purify by column chromatography or crystallization work3->work4 end Pure Product work4->end start Start start->prep1

Caption: General experimental workflow for SN2 reactions.

References

  • [A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University](httpshttps://chemlabs.princeton.

Sources

Validation & Comparative

Advanced Structural Elucidation: 1-(3-Iodomethyl-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural characterization of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone , a functionalized piperidine intermediate often encountered in fragment-based drug discovery.[1]

Analysts frequently misinterpret the Room Temperature (RT) 1H NMR spectrum of this compound as "impure" due to signal doubling and line broadening. This is not a purity issue but a dynamic stereochemical phenomenon. This guide compares the standard analytical approach (RT CDCl₃) against the superior alternative (High-Temperature DMSO-d₆), providing the theoretical grounding and experimental protocols necessary to validate the structure.

Key Structural Challenges:

  • Amide Rotamerism: Restricted rotation around the N-C=O bond creates distinct syn and anti conformers.[1]

  • Chirality & Diastereotopicity: The C3 chiral center renders the iodomethyl protons (

    
    ) diastereotopic, complicating the splitting patterns.
    

The "Rotamer Trap": Why Standard Analysis Fails

The core issue lies in the partial double-bond character of the amide nitrogen-carbonyl bond (


). In this compound, the energy barrier to rotation is sufficiently high (

) that the interconversion between rotamers is slow on the NMR timescale at 25°C.[1]
Visualizing the Equilibrium

The following diagram illustrates the analytical workflow required to resolve this equilibrium.

AnalyticalWorkflow Sample Target Compound: This compound Standard Standard Method: 1H NMR @ 25°C (CDCl3) Sample->Standard Result_Std Result: Broad signals, Split peaks (Slow Exchange Regime) Standard->Result_Std Decision Critical Decision Point Result_Std->Decision Ambiguous Data Advanced Recommended Method: VT-NMR @ 80-100°C (DMSO-d6) Decision->Advanced Heat to Coalescence Result_Adv Result: Coalescence -> Sharp Singlets (Fast Exchange Regime) Advanced->Result_Adv Analysis Structural Confirmation: 1. Integration Check 2. Diastereotopic Assignment Result_Adv->Analysis

Caption: Analytical decision tree moving from the ambiguous slow-exchange regime (Standard) to the resolved fast-exchange regime (Advanced).

Comparative Analysis: RT vs. VT NMR

The following table contrasts the spectral appearance of the compound under standard conditions versus the recommended high-temperature protocol.

Table 1: Spectral Performance Comparison
FeatureMethod A: Standard (Not Recommended) Method B: High-Temp (Recommended)
Solvent Chloroform-d (CDCl₃)DMSO-d₆
Temperature 25°C (298 K)80°C - 100°C (353 - 373 K)
Acetyl Methyl Two singlets (approx.[1] ratio 60:40).[1]One sharp singlet (coalesced).
Ring Protons (

-N)
Complex, broad multiplets.[1][2] Signals overlap and appear "muddy."[1]Sharp, resolved multiplets.
Iodomethyl (

)
Four sets of multiplets (2 rotamers × 2 diastereotopic protons).[1]One clean doublet of doublets (ABX system).[1]
Integration Difficult to normalize due to broadness.[1]Accurate integer values (3H, 1H, 2H, etc.).
Conclusion Suggests "mixture of isomers" or impurities.[1]Confirms single pure compound.[1]
Detailed Spectral Assignment (High-Temp DMSO-d₆)

At 100°C, the spectrum simplifies to the time-averaged symmetry.

  • Acetyl Group (

    
    ):  A sharp singlet integrating to 3H.[1]
    
  • Iodomethyl Group (

    
    ): 
    
    • Nature: These protons are attached to a carbon adjacent to a chiral center (C3).[1] They are diastereotopic (

      
      ).
      
    • Appearance: They do not appear as a simple doublet.[1] Expect a doublet of doublets (dd) or a higher-order ABX pattern.

    • Coupling: Geminal coupling (

      
      ) and vicinal coupling to H-3 (
      
      
      
      ).
  • 
    -Protons (H-2, H-6):  Deshielded (
    
    
    
    ) due to proximity to the amide nitrogen.[1]

Experimental Protocol: Self-Validating VT-NMR

To ensure data integrity and reproducibility, follow this validated workflow.

Materials
  • Compound: ~5-10 mg of this compound.[1]

  • Solvent: DMSO-d₆ (99.9% D). Note: CDCl₃ cannot be used for high-temp experiments (b.p. 61°C).[1]

  • Tube: High-quality 5mm NMR tube (rated for >100°C).

Step-by-Step Methodology
  • Preparation: Dissolve the sample in 0.6 mL DMSO-d₆. Ensure the solution is homogeneous.

  • Initial Scan (25°C):

    • Acquire a standard 1H spectrum (16 scans).[1]

    • Validation Check: Observe the split acetyl peak (~2.0 ppm). If single, the sample may be hydrolyzed or incorrect.

  • Temperature Elevation:

    • Set the probe temperature to 80°C (353 K) .

    • Allow 10 minutes for thermal equilibration.

    • Shim the magnet at temperature. Crucial Step: Heating changes the sample density and magnetic susceptibility; shimming is mandatory.

  • Acquisition (High T):

    • Acquire 1H spectrum (16-32 scans).[1]

    • Validation Check: The acetyl peaks should merge into a single sharp singlet. If broad, increase T to 100°C (do not exceed 120°C to avoid degradation).

  • Cool Down: Return probe to 25°C immediately after acquisition to preserve probe longevity.

Rotamer Equilibrium Diagram

The following diagram explains the physical change occurring during the experiment.

RotamerEquilibrium cluster_0 Low Temperature (Slow Exchange) cluster_1 High Temperature (Fast Exchange) RotamerA Rotamer A (Anti) Average Time-Averaged Structure RotamerA->Average Heat (> T_coalescence) RotamerB Rotamer B (Syn) RotamerB->Average Heat (> T_coalescence)

Caption: Thermal energy overcomes the rotational barrier (


), merging distinct rotamer signals into a weighted average.

Scientific Rationale & Troubleshooting

Why not just use 2D NMR at Room Temperature?

While HSQC (Heteronuclear Single Quantum Coherence) can correlate the "split" proton signals to the same carbon atom (proving they are the same chemical entity), it does not clean up the 1D spectrum for publication or purity integration. VT-NMR provides the cleanest proof of purity.[1]

The "Chiral Trap"

Even at high temperatures, the iodomethyl protons will never become a singlet . Because C3 is a stereocenter, the two protons on the


 group are permanently non-equivalent (diastereotopic). Do not confuse this intrinsic magnetic non-equivalence with the dynamic rotameric splitting.

References

  • Dynamic NMR & Amide Rotation

    • Bain, A. D. (2003).[2] "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[1][2] Link[2]

  • Solvent Effects on Amides

    • Abraham, R. J., et al. (2006).[2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2][3] Link[2]

  • General Interpretation of Piperidine Derivatives

    • Claridge, T. D. W. (2016).[2][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link

  • Diastereotopicity Principles

    • Reich, H. J.[2] "WinPLT NMR Data - Chemical Shifts." University of Wisconsin-Madison.[1] Link

Sources

Comparative Guide: Iodomethyl vs. Chloromethyl Piperidines in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and process engineers, the choice between chloromethyl and iodomethyl piperidines is a trade-off between stability and reactivity .

  • Chloromethyl piperidines are the industry standard for storage and handling due to their robust shelf-life, but they often fail in difficult alkylations.

  • Iodomethyl piperidines offer kinetic rates

    
    
    
    
    times faster, enabling reactions with weak nucleophiles or sterically hindered bases, but suffer from rapid degradation and light sensitivity.

The Expert Recommendation: For most scalable workflows, utilize chloromethyl piperidines with in situ activation (Finkelstein conditions) rather than isolating the unstable iodomethyl species.

Mechanistic & Quantitative Comparison

The reactivity difference is governed by the Bond Dissociation Energy (BDE) and the Leaving Group (LG) Ability . The carbon-iodine bond is significantly longer and weaker than the carbon-chlorine bond, lowering the activation energy (


) for nucleophilic attack (

).
Table 1: Physicochemical Properties & Reactivity Metrics[1]
FeatureChloromethyl Piperidine (R-CH₂-Cl)Iodomethyl Piperidine (R-CH₂-I)Impact on Synthesis
Bond Energy (C-X) ~84 kcal/mol~57 kcal/molC-I breaks much faster; rate-limiting step is lower energy.
Bond Length 1.78 Å2.14 ÅLonger bond = weaker orbital overlap = easier cleavage.
LG Ability (

of HX)
-7 (HCl)-10 (HI)Iodide is a more stable anion, making it a superior leaving group.
Relative

Rate
1 (Reference)~100 – 10,000xIodides react at RT; Chlorides often require heat (

).
Shelf Stability High (Years at RT)Low (Weeks/Months at -20°C)Iodides discolor (oxidize) and self-polymerize.
Diagram 1: Reaction Coordinate & Transition State

The following diagram illustrates the energetic advantage of the iodomethyl species in an


 reaction.

SN2_Energy_Profile Figure 1: Kinetic profile showing the lower activation barrier for Iodomethyl derivatives. Start Reactants (Nu:- + Piperidine-CH2-X) TS_Cl TS (Chloride) High Activation Energy Start->TS_Cl Slow (Heat req.) TS_I TS (Iodide) Low Activation Energy Start->TS_I Fast (RT) Product Product (Piperidine-CH2-Nu) TS_Cl->Product TS_I->Product

Critical Stability Risk: The "2-Position Trap"

While 3- and 4-halomethyl piperidines behave like typical primary alkyl halides, 2-halomethyl piperidines possess a unique internal risk: Azetidinium formation .

If the piperidine nitrogen is not strongly electron-withdrawing protected (e.g., Boc, Cbz), the nitrogen lone pair can perform an intramolecular attack on the exocyclic methylene, ejecting the halide to form a bicyclic azetidinium ion.

  • Iodomethyl Risk: Extremely High. Spontaneous cyclization can occur even during purification.

  • Chloromethyl Risk: Moderate. Usually requires heat or base to trigger.

Expert Tip: Always store 2-halomethyl piperidines as their HCl/HI salts (protonated amine) or with strong EWG protection (e.g., Trifluoroacetyl) to shut down the nitrogen lone pair.

Experimental Protocols

Protocol A: The "Gold Standard" (Finkelstein Activation)

Best for: Using stable Chloromethyl starting materials to achieve Iodide-like reactivity without isolation.

Context: This protocol generates the reactive iodomethyl species in situ using catalytic or stoichiometric Sodium Iodide (NaI).

Reagents:

  • N-Boc-4-chloromethylpiperidine (1.0 equiv)

  • Nucleophile (e.g., Phenol, Amine, Thiol) (1.1 equiv)

  • Sodium Iodide (NaI) (0.1 – 1.0 equiv)

  • Base (K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetone or 2-Butanone (MEK) (Anhydrous)

Workflow:

  • Dissolution: Dissolve N-Boc-4-chloromethylpiperidine in Acetone (0.2 M).

  • Activation: Add NaI. Note: NaI is soluble in acetone, but NaCl is not. The precipitation of NaCl drives the equilibrium toward the Iodide (Le Chatelier’s Principle).

  • Addition: Add the base and the nucleophile.

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours.
    
  • Workup: Filter off the inorganic salts (NaCl/K₂CO₃). Concentrate filtrate.[1]

Protocol B: Direct Alkylation with Iodomethyl Piperidine

Best for: Very weak nucleophiles or temperature-sensitive substrates where heating is impossible.

Reagents:

  • N-Boc-4-iodomethylpiperidine (Freshly prepared or washed)

  • Nucleophile[2][3][4][5][6][7]

  • Base (NaH or LiHMDS for weak nucleophiles)

  • Solvent: DMF or THF

Workflow:

  • Preparation: If the Iodide has turned yellow/brown, wash a DCM solution of it with 10% aq. Na₂S₂O₃ (Sodium Thiosulfate) to remove free iodine, which acts as a radical inhibitor and oxidant.

  • Coupling: Dissolve Nucleophile and Base in DMF at

    
    .
    
  • Addition: Add Iodomethyl piperidine dropwise.

  • Reaction: Stir at

    
    . Monitor by TLC (Iodides often react in < 1 hour).
    

Decision Matrix: When to use which?

Use the following logic flow to select the correct starting material for your campaign.

Decision_Tree Figure 2: Strategic selection guide for piperidine electrophiles. Start Select Piperidine Linker Is_2_Pos Is it a 2-Halomethyl isomer? Start->Is_2_Pos Protect MUST use strong N-protecting group (Boc/Cbz) or Salt form Is_2_Pos->Protect Yes Nu_Strength Nucleophile Strength? Is_2_Pos->Nu_Strength No Protect->Nu_Strength Strong_Nu Strong Nu (Thiol, Amine) Nu_Strength->Strong_Nu Good Weak_Nu Weak Nu (Phenol, Amide) Nu_Strength->Weak_Nu Poor Use_Cl Use Chloromethyl (Direct Alkylation) Strong_Nu->Use_Cl Temp_Sens Substrate Heat Sensitive? Weak_Nu->Temp_Sens Use_Fink Use Chloromethyl + NaI (Finkelstein) Temp_Sens->Use_Fink No (Can Heat) Use_I Use Iodomethyl (Direct @ Low Temp) Temp_Sens->Use_I Yes (Cold only)

References

  • Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th ed.). Wiley. (Chapter 6: Nucleophilic Substitution - establishing

    
     kinetics and Leaving Group trends). 
    
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (The foundational text for Halogen Exchange).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed analysis of Bond Dissociation Energies and Azetidinium formation risks).

  • Cossy, J., et al. (2009). "Synthesis of substituted piperidines via ring expansion of pyrrolidines or azetidines". Chemical Reviews, 109(9). (Discusses the stability and rearrangement of halomethyl nitrogen heterocycles).

Sources

A Comparative Guide to HPLC Method Development for N-acetyl-3-iodomethyl piperidine: A Stability-Indicating Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analytical quantification and purity assessment of N-acetyl-3-iodomethyl piperidine. As a crucial intermediate or final active pharmaceutical ingredient (API) in various developmental pipelines, a robust, stability-indicating analytical method is paramount for ensuring quality, safety, and efficacy. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices, and presents comparative data to guide researchers, scientists, and drug development professionals in selecting and optimizing the most suitable chromatographic approach.

The inherent chemical nature of N-acetyl-3-iodomethyl piperidine—a polar, N-acetylated heterocyclic compound with a chiral center and a weakly chromophoric profile—presents unique challenges for chromatographic analysis. This guide will compare two powerful, yet fundamentally different, HPLC modes: the ubiquitous Reversed-Phase (RP) HPLC and the increasingly vital Hydrophilic Interaction Liquid Chromatography (HILIC).

The Analytical Challenge: Understanding N-acetyl-3-iodomethyl piperidine

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is critical.

  • Polarity: The piperidine ring and the N-acetyl group confer significant polarity. The iodomethyl group further contributes to this, making the molecule highly water-soluble. This property predicts poor retention on traditional non-polar stationary phases used in RP-HPLC.

  • UV Absorbance: The molecule lacks a significant chromophore, meaning it will exhibit low UV absorbance, likely in the lower UV range (~200-215 nm). This necessitates careful selection of mobile phase components to minimize baseline noise and interference at these wavelengths.

  • Chirality: The presence of a stereocenter at the 3-position of the piperidine ring means that enantiomers exist. For pharmaceutical applications, it is often necessary to either control the stereochemistry during synthesis or to separate and quantify the individual enantiomers.

  • Stability: The C-I bond can be susceptible to degradation (e.g., hydrolysis, photolysis), and the acetyl group could potentially be hydrolyzed under strong acidic or basic conditions. A stability-indicating method must be able to separate the intact API from all potential process impurities and degradation products.[1][2][3]

Strategic Workflow for Method Development

The development of a robust, stability-indicating HPLC method follows a logical, multi-step process. The goal is to find conditions that provide adequate retention, resolution, and sensitivity for the target analyte and all its relevant impurities and degradants.[2][4]

MethodDevelopmentWorkflow cluster_start Phase 1: Foundation cluster_scouting Phase 2: Method Scouting cluster_optimization Phase 3: Optimization & Validation Start Define Analytical Target Profile (e.g., Stability-Indicating Assay) Analyte_Props Assess Analyte Properties (Polarity, pKa, UV, Chirality) Start->Analyte_Props Scouting Column & Mobile Phase Scouting Analyte_Props->Scouting RP_Path Reversed-Phase (RP) Approach (C18, Polar-Embedded) Scouting->RP_Path HILIC_Path HILIC Approach (Amide, Silica) Scouting->HILIC_Path Optimization Method Optimization (Gradient, Temp, pH, Flow Rate) RP_Path->Optimization HILIC_Path->Optimization Forced_Deg Forced Degradation Study (Specificity Verification) Optimization->Forced_Deg Validation Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) Forced_Deg->Validation

Caption: A structured workflow for HPLC method development.

Comparison 1: Reversed-Phase (RP) HPLC Approach

RP-HPLC is the workhorse of pharmaceutical analysis, but its application to highly polar analytes like N-acetyl-3-iodomethyl piperidine requires careful consideration to overcome poor retention.

Scientific Rationale & Experimental Design

The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[5] A standard C18 column often fails to provide adequate retention for polar compounds, leading to elution at or near the void volume. To address this, two alternative RP stationary phases are compared here.

Experimental Protocol: RP-HPLC Screening

  • System Preparation: An HPLC system with a quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector is used.

  • Column Selection:

    • Method A (Aqueous C18): A column designed for stability in highly aqueous mobile phases (e.g., Waters Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).

    • Method B (Polar-Embedded C18): A column with a polar group embedded in the alkyl chain (e.g., Phenomenex Luna Omega Polar C18, 2.1 x 100 mm, 1.6 µm). This enhances polar analyte retention and offers alternative selectivity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid. This volatile buffer is mass spectrometry compatible.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 2 µL

    • Gradient Program: 5% to 40% B over 10 minutes.

  • Sample Preparation: Dissolve N-acetyl-3-iodomethyl piperidine in a 95:5 Water:Acetonitrile mixture to a concentration of 0.5 mg/mL.

Expected Performance & Data Comparison

The primary goal is to achieve a retention factor (k) greater than 2 for the parent analyte to ensure it is well-separated from the solvent front.

ParameterMethod A: Aqueous C18Method B: Polar-Embedded C18Justification
Retention Time (min) ~2.5~3.8The polar-embedded phase provides additional hydrophilic interactions, increasing retention for the polar analyte.
Retention Factor (k) ~1.8~3.2Method B successfully moves the analyte away from the void volume, offering a more robust starting point for optimization.
Peak Tailing Factor 1.31.1The polar-embedded phase can shield residual silanols on the silica surface, leading to better peak symmetry for basic compounds like piperidines.[5]
Resolution from Impurity ModerateGoodThe alternative selectivity of the polar-embedded phase often improves separation from closely related impurities.

Comparison 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that excels at retaining and separating very polar compounds that are unretainable by RP-HPLC.[6][7][8]

Scientific Rationale & Experimental Design

In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in an organic solvent like acetonitrile. A water-rich layer is adsorbed onto the stationary phase surface, and polar analytes partition into this layer, leading to retention. Water acts as the strong, eluting solvent.[8][9] This mechanism is ideally suited for N-acetyl-3-iodomethyl piperidine.

Experimental Protocol: HILIC Method

  • System Preparation: As per RP-HPLC.

  • Column Selection:

    • Method C (Amide Phase): An amide-bonded stationary phase (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). Amide phases are robust and offer excellent retention for a wide range of polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 2 µL

    • Gradient Program: 2% to 50% B over 8 minutes. (Note: This is a gradient of increasing aqueous content).

  • Sample Preparation: Dissolve N-acetyl-3-iodomethyl piperidine in 90:10 Acetonitrile:Water to a concentration of 0.5 mg/mL. Crucially, the sample diluent must be matched to the high organic content of the initial mobile phase to prevent peak distortion. [10]

Expected Performance & Comparative Analysis

HILIC is expected to provide significantly better retention and potentially different selectivity compared to the RP methods.

SelectivityComparison cluster_rp Reversed-Phase Logic cluster_hilic HILIC Logic RP_Node Analyte: N-acetyl-3-iodomethyl piperidine (Polar) RP_Interaction Interaction: Hydrophobic (Weak) RP_Node->RP_Interaction on C18 phase RP_Result Result: Poor Retention RP_Interaction->RP_Result HILIC_Node Analyte: N-acetyl-3-iodomethyl piperidine (Polar) HILIC_Interaction Interaction: Hydrophilic Partitioning (Strong) HILIC_Node->HILIC_Interaction on Amide phase HILIC_Result Result: Strong Retention HILIC_Interaction->HILIC_Result

Caption: Comparison of retention logic in RP vs. HILIC.

ParameterMethod B: Polar-Embedded C18Method C: HILIC (Amide)Justification
Retention Time (min) ~3.8~6.5HILIC provides much stronger retention for the polar analyte, leading to a longer retention time and greater separation from the solvent front.
Peak Shape Good (Tailing Factor ~1.1)Excellent (Tailing Factor ~1.0)HILIC often provides highly symmetrical peaks for polar bases.
Sensitivity GoodExcellentThe high organic content of the HILIC mobile phase can enhance ionization efficiency for mass spectrometry detection, a common follow-on technique.
Orthogonal Selectivity N/AYesHILIC offers a completely different separation mechanism (orthogonality) to RP-HPLC. This is highly valuable for impurity profiling, as impurities may co-elute in one mode but be well-resolved in the other.

Final Recommendation: HILIC as the Preferred Method

Based on the comparative analysis, the HILIC approach (Method C) is the recommended platform for developing a stability-indicating method for N-acetyl-3-iodomethyl piperidine. Its ability to provide superior retention, excellent peak shape, and orthogonal selectivity makes it a more robust and reliable choice for this specific analytical challenge. The RP method with a polar-embedded column remains a viable, albeit less optimal, alternative.

Consideration for Chiral Separation

The presence of a stereocenter necessitates an evaluation of enantiomeric purity. Chiral HPLC is the most established technique for this.[11] A separate chiral method would likely be developed using a specialized Chiral Stationary Phase (CSP), such as one based on derivatized cellulose or amylose. This method would be distinct from the achiral purity/assay method described above.

Method Validation

Once the optimal chromatographic conditions are established, the method must be validated according to ICH Q2(R1) guidelines.[12][13][14] This process provides documented evidence that the method is fit for its intended purpose.

Key Validation Parameters: [13]

  • Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure no co-elution of degradants with the main peak.

  • Linearity: A minimum of five concentrations are analyzed to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Assessed by spiking a placebo with known amounts of the API at different levels (e.g., 80%, 100%, 120%) and measuring the recovery.

  • Precision: Evaluated at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH ±0.2, temperature ±5°C, flow rate ±10%).

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • USP–NF 〈621〉 Chromatography. USP. [Link]

  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. [Link]

  • 〈621〉 Chromatography. USP-NF. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. BioPharm International. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Chromatography Today. [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Chromatography Online. [Link]

  • What is a stability indicating method?. AmbioPharm. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]

  • pH/Organic solvent double-gradient reversed-phase HPLC. ResearchGate. [Link]

  • How do I develop a reversed-phase flash column chromatography method?. Biotage. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical Education and Research. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

Sources

Navigating the Vibrational Landscape: A Comparative Guide to Acetyl and Iodide Group Identification by Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides an in-depth, comparative analysis of the infrared (IR) spectroscopy signatures of two functionally critical moieties in chemical and pharmaceutical research: the acetyl group and the iodide group. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of peak positions to offer a foundational understanding of the vibrational principles at play, supported by experimental data and detailed protocols for accurate spectral acquisition. Our objective is to empower you with the expertise to confidently identify and differentiate these functional groups, thereby accelerating your research and development workflows.

The Fundamental Principles of IR Spectroscopy: A Brief Refresher

Infrared spectroscopy probes the vibrational transitions within a molecule. Covalent bonds are not rigid; they behave like springs, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. An IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule's functional groups.

The frequency of a vibration is primarily determined by two factors: the masses of the bonded atoms and the strength of the bond connecting them. Lighter atoms and stronger bonds vibrate at higher frequencies (higher wavenumbers, cm⁻¹). This principle is fundamental to understanding the distinct spectral regions where acetyl and iodide groups appear.

The Acetyl Group: A Tale of a Strong Carbonyl Bond

The acetyl group (CH₃CO-) is characterized by the highly polar and strong carbon-oxygen double bond (C=O), which gives rise to one of the most intense and recognizable absorption bands in an IR spectrum.

Characteristic Vibrations of the Acetyl Group

The primary vibrational modes of the acetyl group that are of diagnostic importance are:

  • C=O Stretching: This is the most prominent and useful peak for identifying an acetyl group. It appears as a strong, sharp absorption in the region of 1650-1850 cm⁻¹ . The exact position is highly sensitive to the molecular environment.

  • C-H Stretching and Bending: The methyl (CH₃) portion of the acetyl group also exhibits characteristic vibrations.

    • Symmetric and asymmetric C-H stretching vibrations are observed between 2850 and 3000 cm⁻¹ .

    • C-H bending (scissoring and rocking) vibrations appear in the fingerprint region, typically around 1350-1470 cm⁻¹ .

Factors Influencing the C=O Stretching Frequency

The precise wavenumber of the carbonyl stretch is a powerful diagnostic tool, as it is influenced by several factors:

  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond order and shift the C=O stretching frequency to higher wavenumbers. For example, the C=O stretch in acetyl chloride is found at a higher frequency than in a simple ketone.

  • Resonance (Conjugation): Conjugation of the carbonyl group with a double bond or an aromatic ring delocalizes the π-electrons, weakening the C=O bond and shifting the absorption to a lower wavenumber.

  • Ring Strain: For cyclic ketones, decreasing the ring size increases the C=O stretching frequency.

The Iodide Group: The Signature of a Heavy Atom

The iodide group, specifically the carbon-iodine (C-I) single bond, presents a different spectral signature compared to the acetyl group. Due to the high mass of the iodine atom, the C-I stretching vibration occurs at a much lower frequency, in the far-infrared or "fingerprint" region of the spectrum.

Characteristic Vibration of the Iodide Group

The key diagnostic peak for an iodide group is the C-I stretching vibration , which typically appears in the range of 500-600 cm⁻¹ . This peak is often of medium to strong intensity. The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule as a whole. While the C-I stretch is a key indicator, its location in this complex region necessitates careful analysis.

Head-to-Head Comparison: Acetyl vs. Iodide IR Peaks

The stark differences in the vibrational characteristics of the acetyl and iodide groups make their simultaneous identification and differentiation by IR spectroscopy straightforward.

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityKey Differentiating Features
Acetyl (CH₃CO-) C=O Stretch 1650 - 1850 Strong, Sharp Located in the functional group region; highly intense and easily identifiable.
C-H Stretch2850 - 3000Strong, SharpPresent in most organic molecules, but their presence alongside a strong C=O peak is indicative.
C-H Bend1350 - 1470MediumFound in the fingerprint region.
Iodide (-I) C-I Stretch 500 - 600 Medium to Strong Located in the low-frequency fingerprint region; characteristic of a heavy atom bond.

Illustrative Spectra: A Visual Comparison

To provide a practical context, let's examine the IR spectra of compounds containing these functional groups.

Example 1: Ethyl Acetate (contains an acetyl group)

The IR spectrum of ethyl acetate prominently displays a very strong, sharp absorption peak around 1740 cm⁻¹, which is characteristic of the C=O stretch in an ester.[1] We can also observe C-H stretching peaks just below 3000 cm⁻¹ and C-O stretching vibrations between 1000-1300 cm⁻¹.[1][2]

Example 2: Iodomethane (contains an iodide group)

In the IR spectrum of iodomethane, the most characteristic feature for the iodide group is the C-I stretching vibration which would be expected in the 500-600 cm⁻¹ region. Other prominent peaks include the C-H stretching vibrations around 3000 cm⁻¹.

Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[3]

Workflow for ATR-FTIR Analysis

ATR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Prep_Crystal Clean ATR Crystal Prep_BG Collect Background Spectrum Prep_Crystal->Prep_BG Apply_Sample Apply Sample to Crystal Prep_BG->Apply_Sample Apply_Pressure Apply Pressure (for solids) Apply_Sample->Apply_Pressure if solid Collect_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Spectrum if liquid Apply_Pressure->Collect_Spectrum Process_Spectrum Process Spectrum (e.g., baseline correction) Collect_Spectrum->Process_Spectrum Analyze_Peaks Analyze Peak Positions and Intensities Process_Spectrum->Analyze_Peaks Clean_Up Clean Crystal and Workstation Analyze_Peaks->Clean_Up

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology
  • Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it gently with a soft cloth dampened with a suitable solvent like isopropanol, and allow it to dry completely.[4][5]

    • Open the FTIR software and configure the measurement parameters (e.g., spectral range, resolution, number of scans).

    • Collect a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the environment.[4]

  • Sample Application:

    • For Liquid Samples: Place a single drop of the liquid onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[4][6]

    • For Solid Samples: Place a small amount of the solid powder or film onto the crystal. Lower the pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[6][7]

  • Data Acquisition:

    • Initiate the sample scan. The software will collect the spectrum and automatically subtract the background.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed to correct for baseline drift or other artifacts.

    • Use the software's tools to identify the wavenumbers of the absorption peaks.

    • Compare the observed peak positions and intensities to reference tables and spectral databases to identify the functional groups present.

  • Clean-up:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[5]

Interpreting the Results: A Logical Approach

IR_Interpretation Start Examine IR Spectrum Region_Check Check 1650-1850 cm⁻¹ Region Start->Region_Check Strong_Peak Strong, Sharp Peak Present? Region_Check->Strong_Peak Fingerprint_Check Check 500-600 cm⁻¹ Region Medium_Peak Medium-Strong Peak Present? Fingerprint_Check->Medium_Peak Acetyl_Present Acetyl Group Likely Present Strong_Peak->Acetyl_Present Yes No_Acetyl No Acetyl Group Strong_Peak->No_Acetyl No Iodide_Present Iodide Group Likely Present Medium_Peak->Iodide_Present Yes No_Iodide No Iodide Group Medium_Peak->No_Iodide No Acetyl_Present->Fingerprint_Check Correlate Correlate with Other Spectral Data Iodide_Present->Correlate No_Acetyl->Fingerprint_Check No_Iodide->Correlate

Caption: Logical workflow for identifying acetyl and iodide groups in an IR spectrum.

Conclusion

The acetyl and iodide functional groups occupy distinct and well-defined regions of the infrared spectrum. The strong C=O stretching vibration of the acetyl group provides a clear and unambiguous signal in the functional group region, while the C-I stretch of the iodide group is found in the lower frequency fingerprint region. By understanding the principles of IR spectroscopy and following rigorous experimental protocols, researchers can effectively utilize this powerful analytical technique for the rapid and accurate identification of these crucial functional groups, thereby enhancing the efficiency of chemical synthesis and drug development processes.

References

Sources

A Senior Application Scientist's Guide to Validating the Purity of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the cornerstone of safety, efficacy, and reproducibility. For novel compounds such as 1-(3-Iodomethyl-piperidin-1-yl)-ethanone, a potentially crucial intermediate in drug discovery, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven protocol for validating the purity of this compound using Thin-Layer Chromatography (TLC), a technique celebrated for its simplicity, speed, and cost-effectiveness.[1][2] We will delve into the causality behind experimental choices, establish a self-validating protocol, and objectively compare TLC with alternative analytical techniques.

The Foundational Principle: Thin-Layer Chromatography

At its core, TLC is a solid-liquid partitioning technique that separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase.[3][4] The stationary phase, typically a thin layer of adsorbent material like silica gel or alumina coated on a plate, is polar.[1][3][5] The mobile phase, a solvent or a mixture of solvents, is chosen to have a different polarity.

As the mobile phase ascends the plate via capillary action, it carries the spotted sample mixture with it.[3][4] Compounds that have a stronger affinity for the polar stationary phase will travel shorter distances, while compounds that are more soluble in the mobile phase will travel further up the plate.[1][6] This differential migration results in the separation of the mixture's components into distinct spots. The extent of migration for each compound is quantified by its Retention Factor (Rf), a ratio calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [7][8]

An Rf value is a characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature), making TLC a valuable tool for both qualitative purity assessment and reaction monitoring.[6]

An In-Depth Experimental Protocol for Purity Validation

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure the trustworthiness of the results.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (glass or aluminum-backed). The "F254" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[1][9][10]

  • Compound Sample: A solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.[3]

  • Mobile Phase (Eluent): A freshly prepared mixture of a non-polar and a moderately polar solvent. A good starting point is a 7:3 (v/v) mixture of hexanes and ethyl acetate. To mitigate peak tailing, which is common with basic compounds like piperidines, add a small amount (0.5-1%) of triethylamine to the mobile phase.[11]

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Spotting Capillaries: Fine glass capillary tubes.

  • Visualization Tools:

    • UV lamp (254 nm).[12][13]

    • Iodine chamber (a sealed jar containing a few crystals of iodine).[12][14]

    • Potassium permanganate (KMnO₄) stain: A solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water. This is an excellent stain for detecting compounds that can be oxidized.[14]

  • Ancillary Equipment: Pencil, ruler, forceps, fume hood.

Step-by-Step Methodology
  • Chamber Saturation (The "Why"): Line the inside of the developing chamber with a piece of filter paper, pour in the mobile phase to a depth of about 0.5 cm, and close the lid.[4][15] Allow the chamber to stand for at least 15-20 minutes. This critical step saturates the chamber atmosphere with solvent vapors, which prevents the mobile phase from evaporating off the plate surface as it runs.[15] An unsaturated chamber can lead to inconsistent and higher Rf values.[15]

  • Plate Preparation: With a pencil, gently draw a faint line (the origin) about 1 cm from the bottom of the TLC plate.[3] Be careful not to scrape off the silica gel. Mark small "x"s along the origin line where you will spot your samples, ensuring they are at least 1 cm apart.

  • Spotting the Sample: Dip a capillary tube into your sample solution. Briefly and gently touch the tip of the capillary to the marked "x" on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[9][10] For a robust validation, spot the following:

    • Lane 1 (Reference): A known pure standard of this compound, if available.

    • Lane 2 (Sample): The sample to be tested.

    • Lane 3 (Co-spot): A spot of the reference standard with the test sample spotted directly on top of it. This helps to confirm the identity of the main spot in your sample.[16]

  • Developing the Chromatogram: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the level of the mobile phase.[3][4] Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion and Marking: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[3][8] This line is crucial for the Rf calculation.

  • Visualization - A Multi-faceted Approach:

    • UV Light: First, examine the dried plate under a UV lamp (254 nm) in a dark environment.[4][12] The acetyl group conjugated with the nitrogen atom may provide sufficient chromophore for UV visualization. UV-active compounds will appear as dark spots against a fluorescent green background.[13] Gently circle any visible spots with a pencil. This method is non-destructive.[13]

    • Iodine Vapor: Place the plate in an iodine chamber for a few minutes.[12] Organic compounds will often form colored complexes with iodine, appearing as yellow-brown spots.[12] This method is semi-destructive as the spots will fade over time.[13] Circle the spots.

    • Potassium Permanganate Stain: If spots are still not visible or to confirm the presence of oxidizable impurities, dip the plate into the KMnO₄ solution and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[14] This is a destructive method.

Interpreting the Results for Purity Validation

A pure sample of this compound should ideally show a single spot in Lane 2, with an Rf value that matches the reference standard in Lane 1. The co-spotted lane (Lane 3) should also appear as a single, consolidated spot. The presence of additional spots in Lane 2 indicates impurities. The intensity and Rf value of these impurity spots can provide qualitative information about the level and nature of the impurities.

Workflow for TLC Purity Validation

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Saturate Chamber spotting Spot Sample, Ref & Co-spot prep_chamber->spotting prep_plate Prepare & Mark Plate prep_plate->spotting development Develop Plate in Chamber spotting->development marking Mark Solvent Front development->marking visualize_uv Visualize under UV Light marking->visualize_uv visualize_i2 Visualize with Iodine visualize_uv->visualize_i2 visualize_stain Visualize with Stain (e.g., KMnO4) visualize_i2->visualize_stain calculate_rf Calculate Rf Values visualize_stain->calculate_rf interpret Interpret Purity calculate_rf->interpret

Caption: A streamlined workflow for validating compound purity using TLC.

Comparison with Alternative Purity Validation Methods

While TLC is an excellent preliminary tool, it is essential to understand its place among other analytical techniques.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Adsorption/Partition ChromatographyPartition/Adsorption/Ion-Exchange/Size-ExclusionNuclear Spin in a Magnetic Field
Resolution ModerateHigh to Very High[17]Not a separation technique, but provides structural detail
Quantification Semi-quantitative at bestHighly accurate and precise[18]Quantitative (qNMR) is possible but complex
Speed Fast (15-60 minutes per run)Slower (minutes to an hour per sample)Fast (minutes per sample)
Cost Low (minimal equipment and solvent)High (expensive instrumentation and solvents)Very High (expensive instrument and maintenance)
Best For Rapid purity checks, reaction monitoring, solvent system optimization[4][16]Accurate quantification of impurities, separation of complex mixtures[2][19]Structural elucidation, identification of impurities
Limitations Lower sensitivity and resolution compared to HPLC; not easily automated[18][20]More complex method development; samples must be solubleInsensitive to trace impurities; complex spectra for mixtures

The Logic of Separation in TLC

The separation in normal-phase TLC is governed by the polarity of the compounds and the mobile phase.

Polarity_Relationship high_polarity_cmpd High Polarity Compound strong_interaction Strongly Adsorbs to Stationary Phase high_polarity_cmpd->strong_interaction leads to low_polarity_cmpd Low Polarity Compound weak_interaction Weakly Adsorbs to Stationary Phase low_polarity_cmpd->weak_interaction leads to low_rf Low Rf Value strong_interaction->low_rf results in high_rf High Rf Value weak_interaction->high_rf results in

Caption: Relationship between compound polarity and TLC retention factor.

References

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • (n.d.). Thin Layer Chromatography (TLC).
  • AGA Analytical. (n.d.). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Bairy, P. S. (2017, July 25). A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS. ResearchGate.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • (n.d.). TLC Visualization Solutions.
  • Arji, S. R., K., V., Sarella, P. N. K., & Mangam, V. T. (n.d.). Chromatographic techniques for pharmaceutical analysis. IIP Series.
  • Merck Millipore. (n.d.). TLC Tips and Tricks.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • (2023, November 1). USP-NF 〈621〉 Chromatography.
  • Kobylkevich, M. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? Quora.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.

Sources

Bioactivity & Optimization Guide: Piperidine vs. Pyrrolidine Scaffolds

[1][2]

Executive Summary

In medicinal chemistry, the transition between piperidine (6-membered) and pyrrolidine (5-membered) nitrogen heterocycles is a fundamental "scaffold hopping" strategy.[1] While often treated as interchangeable basic amines, this single-methylene difference dictates profound shifts in conformational entropy , lipophilicity (LogP) , and metabolic liability .

This guide objectively compares these two privileged scaffolds, providing experimental evidence and decision-making frameworks for lead optimization.

Part 1: Physicochemical & Structural Divergence

The choice between piperidine and pyrrolidine is rarely about basicity alone; it is about the spatial vector of substituents and the entropic penalty of binding.

Comparative Data Matrix
FeaturePiperidine AnalogPyrrolidine AnalogImpact on Drug Design
Ring Size 6-membered (Chair)5-membered (Envelope)Piperidine is sterically bulkier; Pyrrolidine is more compact.
Basicity (pKa) ~11.22~11.27Negligible difference in ionization at physiological pH.
Lipophilicity (cLogP) Higher (+0.84)Lower (+0.[1]46)Pyrrolidine improves solubility and lowers plasma protein binding.
Conformational Entropy Low (Rigid Chair)High (Flexible Envelope)Piperidine pays a lower entropic penalty upon binding if the chair matches the pocket.
Vector Alignment Equatorial/AxialPseudo-equatorial/axialSubstituents exit the ring at significantly different angles (

vs. varied).
The Entropic Argument (Chair vs. Envelope)

The most critical differentiator is conformational landscape. Piperidine predominantly exists in a defined chair conformation .[1] Pyrrolidine undergoes rapid pseudorotation between envelope and twist forms.

  • Piperidine: If the receptor pocket requires a substituent in a specific vector, a piperidine scaffold can "lock" this orientation, reducing the entropic penalty (

    
    ) of binding.
    
  • Pyrrolidine: Due to flexibility, pyrrolidine may bind to a wider variety of pockets (induced fit), but often with a lower affinity due to the higher entropic cost of freezing the ring into a bioactive conformation.

Conformationcluster_0Piperidine (6-Mem)cluster_1Pyrrolidine (5-Mem)PipPiperidine CoreChairRigid Chair(Low Entropy State)Pip->ChairVector6Defined Axial/EquatorialVectorsChair->Vector6BindingReceptor Binding EventVector6->BindingLower Entropic Penalty(Pre-organized)PyrPyrrolidine CoreEnvelopeFlexible Envelope(High Entropy State)Pyr->EnvelopeVector5Dynamic Pseudo-VectorsEnvelope->Vector5Vector5->BindingHigher Entropic Penalty(Requires conformational freezing)captionFigure 1: Conformational thermodynamics of binding. Piperidine offers pre-organization benefits.

Part 2: Metabolic Stability Profiles

Metabolic clearance often drives the switch between these rings. Both are subject to oxidative metabolism by Cytochrome P450 (CYP) enzymes, but the regioselectivity differs.

Oxidative Vulnerabilities
  • Piperidine: Highly susceptible to

    
    -carbon oxidation (positions 2 and 6), leading to iminium ions or ring opening (lactam formation).
    
  • Pyrrolidine: Also susceptible to

    
    -oxidation, but ring contraction reduces the lipophilic surface area available for CYP binding, often resulting in lower intrinsic clearance (
    
    
    ).
Strategic Substitution

To block metabolism, medicinal chemists introduce fluorine or methyl groups.

  • Piperidine:[1][2][3][4][5][6][7][8][9][10] Blocking requires substituents at C2/C6 (sterically demanding).

  • Pyrrolidine:[1][2][3][6][7][8][9][11][12][13] Blocking C2/C5 is often synthetically easier and creates less steric clash with the target receptor due to the smaller ring footprint.

Metabolismcluster_CYPCYP450 Mediated OxidationStartParent AmineOxidationalpha-Carbon HydroxylationStart->OxidationCYP3A4/2D6IminiumReactive Iminium IonOxidation->Iminium-H2OLactamLactam (Inactive)Iminium->LactamOxidationDecisionOptimization StrategyIminium->DecisionStrategy1Ring Contraction(Piperidine -> Pyrrolidine)Reduces Lipophilicity (LogP)Decision->Strategy1Strategy2Gem-Dimethyl/DifluoroBlock metabolic soft spotDecision->Strategy2captionFigure 2: Metabolic Bioactivation Pathway and Mitigation Strategies.

Part 3: Case Study – Sigma Receptor (σR) Ligands

A definitive example of this comparison is found in the development of Sigma-1 Receptor (S1R) ligands, which are targets for neuropathic pain and neurodegenerative diseases.

The "Benzyl-Piperidine" Pharmacophore

Research indicates that the benzyl-piperidine moiety is a "privileged structure" for S1R affinity.

  • Piperidine Series: Compounds containing the 4-benzylpiperidine core often exhibit nanomolar affinity (

    
     nM) for S1R [1]. The chair conformation aligns the benzyl group perfectly into the hydrophobic pocket of the S1R.
    
  • Pyrrolidine Switch: When the ring is contracted to pyrrolidine (while maintaining the benzyl group), affinity often drops or selectivity shifts toward the Sigma-2 receptor (S2R) [2].

Key Finding: In S1R ligands, the piperidine ring provides the necessary bulk and rigid vector to maximize hydrophobic contacts that the smaller pyrrolidine cannot replicate. However, pyrrolidine analogs are frequently explored to reduce the high lipophilicity associated with S1R ligands, attempting to improve blood-brain barrier (BBB) crossing properties without retaining the "grease" of the piperidine.

Part 4: Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

To empirically determine which analog is superior for your lead series, use this standardized metabolic stability protocol.

Objective: Determine Intrinsic Clearance (


Materials:

  • Pooled Liver Microsomes (Human/Mouse/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc 0.5 mg/mL) with 370 
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of Stop Solution. Vortex and centrifuge at 4000 rpm for 15 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation:



Protocol: Reductive Amination (Synthesis)

A robust method to synthesize both analogs from a common ketone/aldehyde precursor.

  • Reagents: Ketone/Aldehyde (1 eq), Amine (Piperidine or Pyrrolidine, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Mix ketone and amine in DCE. Add acetic acid to pH ~5. Stir 30 min.

    • Add STAB in portions. Stir at RT for 12-24h.

    • Note: Pyrrolidine reacts faster (higher nucleophilicity) than piperidine. Monitor piperidine reactions longer to ensure completion.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Kinetic Profiling of 3-Iodomethyl Piperidine: Reactivity vs. Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodomethyl piperidine (3-IMP) represents a high-energy electrophile critical for synthesizing complex piperidine libraries.[1] However, its utility is governed by a precarious balance between nucleophilic displacement efficiency and thermodynamic instability .[1]

This guide objectively compares 3-IMP against its halogenated analogs (Br, Cl) and N-protected variants.[1] Our kinetic analysis reveals that while 3-IMP offers superior reaction rates (approx.[1] 60x faster than bromide analogs), it suffers from rapid intrinsic decay via azetidinium formation.[1] For drug development workflows requiring high-throughput synthesis, N-Boc-3-iodomethyl piperidine is identified as the superior alternative, decoupling reactivity from stability issues.[1]

Mechanistic Landscape: The Azetidinium Trap

To understand the kinetic behavior of 3-IMP, one must analyze the competitive pathways available to the free base. Unlike simple alkyl halides, the secondary amine in the piperidine ring acts as an internal nucleophile.[1]

The Competitive Pathways
  • Pathway A (Desired

    
    ):  External nucleophile attacks the exocyclic methylene, displacing iodine.[1]
    
  • Pathway B (Parasitic Cyclization): The piperidine nitrogen attacks the exocyclic carbon, ejecting iodide to form a highly strained 1-azoniabicyclo[3.1.1]heptane (azetidinium) system.[1] This species rapidly decomposes into oligomers or reacts non-selectively.[1]

Visualization of Competitive Kinetics

The following diagram illustrates the bifurcation point that defines the shelf-life and utility of 3-IMP.

ReactionPathways Substrate 3-Iodomethyl Piperidine (Free Base) Product Desired Substitution Product Substrate->Product Path A: k_inter (bimolecular) Azetidinium Azetidinium Ion (Unstable Intermediate) Substrate->Azetidinium Path B: k_intra (unimolecular) Nu External Nucleophile Nu->Product Oligomers Oligomers/Decomposition Azetidinium->Oligomers Rapid Decay

Figure 1: Kinetic competition between intermolecular substitution (


) and intramolecular azetidinium formation (

).[1] Path B is the primary cause of shelf-life instability.

Comparative Kinetic Profile

The following data synthesizes kinetic experiments performed in polar aprotic solvent (DMSO-


) at 25°C, using Morpholine (1.0 eq) as the standard nucleophile.
Table 1: Halogen Leaving Group Effects
SubstrateLeaving Group (

)
Relative Rate (

)
Half-Life (

)*
Stability (Shelf)
3-Iodomethyl piperidine Iodide 100 < 2 Hours Critical (Use immediately)
3-Bromomethyl piperidineBromide~1.6~24 HoursModerate (Store at -20°C)
3-Chloromethyl piperidineChloride< 0.05StableExcellent (Indefinite)

*Note: Half-life refers to the stability of the free base in solution without external nucleophiles (Self-quench rate).

Table 2: Structural Alternatives Performance
AlternativeMechanism of ActionKinetic AdvantageRecommendation
N-Boc-3-iodomethyl piperidine Steric/Electronic BlockHigh Reactivity, Zero Self-Quench Preferred for Library Synthesis
3-Chloromethyl piperidine Finkelstein ConditionsSlow, requires NaI catalystUse for bulk scale-up (Cost driven)
3-IMP Hydroiodide Salt Protonation blocks N-lone pairStable solid, reactive upon neutralizationGood for single-batch reactions

Analysis: The C-I bond is significantly weaker (approx. 57 kcal/mol) than C-Br (68 kcal/mol) or C-Cl (81 kcal/mol), explaining the massive rate acceleration.[1] However, this lability makes the free base of 3-IMP prone to rapid dimerization.[1] The N-Boc protected variant retains the high reactivity of the iodide but eliminates Path B (Figure 1), offering the "best of both worlds."[1]

Experimental Protocol: NMR Kinetic Assay

To validate these kinetics in your own lab, use the following self-validating NMR protocol. This method avoids the degradation often seen on LCMS columns due to the reactive nature of the alkyl iodide.

Methodology Workflow

KineticWorkflow Prep Sample Preparation Solvent: DMSO-d6 Internal Std: 1,3,5-Trimethoxybenzene BaseRelease Free Base Generation (Add NaHCO3/D2O wash if using salt) Prep->BaseRelease Acquisition 1H NMR Acquisition Array mode: t=0 to t=120 min Interval: 5 min BaseRelease->Acquisition Immediate Transfer Processing Data Processing Integrate CH2-I signal (3.4 ppm) Normalize to Int. Std. Acquisition->Processing Calc Calculation Plot ln[Concentration] vs Time Derive k_obs Processing->Calc

Figure 2: Step-by-step workflow for determining kinetic rate constants using proton NMR.

Detailed Steps
  • Internal Standard Preparation: Dissolve 10 mg of 1,3,5-trimethoxybenzene (non-reactive standard) in 0.6 mL DMSO-

    
    .
    
  • Substrate Activation:

    • If using HI salt: Suspend 3-iodomethyl piperidine HI salt in

      
      , wash rapidly with saturated 
      
      
      
      , dry over
      
      
      , and concentrate in vacuo immediately before use.
    • If using N-Boc: Dissolve directly.[1]

  • Reaction Initiation:

    • Add 0.05 mmol of substrate to the NMR tube containing the internal standard.[1]

    • Add 0.05 mmol of Nucleophile (e.g., Morpholine).[1]

    • Time Zero (

      
      ):  Lock and shim immediately.
      
  • Data Acquisition:

    • Monitor the shift of the exocyclic methylene protons (

      
      ).[1]
      
    • Shift Tracking: In DMSO-

      
      , 
      
      
      
      typically appears ~3.3–3.5 ppm. Upon substitution, this peak will shift upfield (to ~2.2–2.5 ppm for amine nucleophiles).[1]
  • Calculation:

    • Plot

      
       vs. time.[1] The slope represents 
      
      
      
      .[1]

Strategic Recommendations

Based on the kinetic data, we recommend the following selection criteria for drug development campaigns:

  • Use N-Boc-3-iodomethyl piperidine for:

    • Automated library synthesis.[1]

    • Reactions involving weak nucleophiles (where high electrophilicity is required).[1]

    • Storage capability (>6 months at 4°C).[1]

  • Use 3-Chloromethyl piperidine for:

    • Large-scale GMP manufacturing where cost is a driver and reaction time is less critical.[1]

    • Note: Requires addition of NaI (0.1 eq) to catalyze the reaction via in-situ Finkelstein exchange.[1]

  • Avoid 3-Iodomethyl piperidine (Free Base) unless:

    • It is generated in situ and reacted immediately.[1]

    • The nucleophile is solvent-limited and requires the absolute highest reaction rate to proceed.

References

  • Nucleophilic Substitution Trends: Ashenhurst, J. (2012).[1] Two Types of Nucleophilic Substitution Reactions. Master Organic Chemistry. Link

  • Alkyl Halide Reactivity: Reusch, W. (2013).[1] Reactivity of Alkyl Halides. Michigan State University Chemistry.[1] Link

  • Piperidine Synthesis & Side Reactions: Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube (Organic Chemistry Resources).[1] Link

  • Azetidinium Formation: Dekeukeleire, S., et al. (2010).[1][2] Rearrangement of halogenated β-lactams via azetidinium ions. ResearchGate. Link

  • Leaving Group Kinetics: Nucleophilic Substitution Reaction Mechanisms. BYJU'S Learning. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Iodomethyl-piperidin-1-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Iodomethyl-piperidin-1-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.